Nintedanib-d8
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
分子式 |
C31H33N5O4 |
|---|---|
分子量 |
547.7 g/mol |
IUPAC名 |
methyl 2-hydroxy-3-[N-[4-[methyl-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/i15D2,16D2,17D2,18D2 |
InChIキー |
CPMDPSXJELVGJG-BVUACPEDSA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O)([2H])[2H])[2H] |
正規SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |
製品の起源 |
United States |
Foundational & Exploratory
What is Nintedanib-d8 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nintedanib-d8, a deuterated analog of the multi-targeted tyrosine kinase inhibitor, Nintedanib. Its primary application in research is as an internal standard for the accurate quantification of Nintedanib in biological matrices, a critical aspect of pharmacokinetic and pharmacodynamic studies.
Core Concepts: Understanding this compound
This compound is a stable isotope-labeled version of Nintedanib where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to the parent compound, Nintedanib, while maintaining nearly identical chemical and physical properties. This characteristic is paramount for its function as an ideal internal standard in mass spectrometry-based bioanalytical methods.
The primary utility of this compound lies in its ability to correct for variability during sample preparation and analysis. When added to a biological sample at a known concentration, it experiences the same extraction, ionization, and detection efficiencies as the non-labeled Nintedanib. By comparing the signal intensity of Nintedanib to that of this compound, researchers can achieve highly accurate and precise quantification of the drug, which is essential for regulatory submissions and understanding the drug's behavior in vivo.
Quantitative Data Summary
The following table summarizes the key quantitative data for Nintedanib and its deuterated analog, this compound.
| Property | Nintedanib | This compound |
| Molecular Formula | C₃₁H₃₃N₅O₄ | C₃₁H₂₅D₈N₅O₄ |
| Molecular Weight | 539.63 g/mol | 547.71 g/mol |
| Purity | Typically >98% | >99% (Isotopic Purity) |
| CAS Number | 656247-17-5 | 1624587-87-6 |
Experimental Protocols
The following is a representative, detailed methodology for the quantification of Nintedanib in human plasma using this compound as an internal standard by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This protocol is synthesized from various published methods and should be adapted and validated for specific laboratory conditions.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Nintedanib and this compound reference standards and dissolve each in 1 mL of dimethyl sulfoxide (DMSO) to prepare individual stock solutions.
-
-
Working Solutions:
-
Prepare serial dilutions of the Nintedanib stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound (internal standard, IS) at a concentration of 100 ng/mL in the same diluent.
-
-
Calibration Standards and QC Samples:
-
Spike blank human plasma with the Nintedanib working solutions to prepare calibration standards at concentrations ranging from 1 to 500 ng/mL.
-
Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 150, and 400 ng/mL).
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see below) and transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
UPLC System: A Waters ACQUITY UPLC system or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with 95% A, hold for 0.5 min.
-
Linearly decrease A to 5% over 2.0 min.
-
Hold at 5% A for 1.0 min.
-
Return to 95% A in 0.1 min and re-equilibrate for 1.4 min.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source in positive ion mode.
-
MS/MS Transitions (Multiple Reaction Monitoring - MRM):
-
Nintedanib: Precursor ion (m/z) 540.3 → Product ion (m/z) 113.1
-
This compound: Precursor ion (m/z) 548.3 → Product ion (m/z) 113.1
-
-
Data Analysis:
-
Quantify Nintedanib concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
-
Visualizations
Nintedanib Signaling Pathway Inhibition
Caption: Nintedanib inhibits key signaling pathways in fibrosis.
Experimental Workflow for Nintedanib Quantification
Caption: Workflow for quantifying Nintedanib in plasma samples.
Synthesis and Isotopic Labeling of Nintedanib-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and analysis of Nintedanib-d8, a deuterated analog of the multi-targeted tyrosine kinase inhibitor, Nintedanib. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and the development of internal standards for bioanalytical assays.
Introduction to Nintedanib and Isotopic Labeling
Nintedanib is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1] It primarily inhibits vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[1][2][3] By binding to the ATP-binding pocket of these receptors, Nintedanib blocks downstream signaling pathways, thereby inhibiting the proliferation and migration of fibroblasts and endothelial cells.[3] This mechanism of action makes it an effective treatment for idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[1]
Isotopic labeling, particularly with deuterium (a stable isotope of hydrogen), is a critical tool in drug development.[4] Deuterated compounds like this compound serve as ideal internal standards for quantitative bioanalysis by mass spectrometry due to their similar physicochemical properties to the parent drug but distinct mass. Furthermore, deuterium labeling at metabolically active sites can alter the pharmacokinetic profile of a drug, potentially leading to improved metabolic stability and an extended half-life.[5][6] This guide will focus on the synthesis of this compound, where eight hydrogen atoms are replaced by deuterium, likely at the terminal methyl group of the piperazine moiety and the methyl ester group, both known sites of metabolism.
Synthesis of this compound
The synthesis of this compound can be achieved through a convergent approach, adapting established methods for the synthesis of Nintedanib and its deuterated analogs.[7][8][9] The following protocol is a proposed synthetic route based on available literature.
Experimental Protocol: Synthesis of Key Intermediates
Intermediate A: (Z)-methyl 3-((4-(N-(2-chloroacetyl)-N-(methyl-d3)-amino)phenyl)amino)-1-phenylmethylene)-2-oxoindoline-6-carboxylate
A detailed, step-by-step synthesis for a key precursor to Nintedanib is outlined in various patents and publications.[10][11][12] The synthesis of the deuterated analog would follow a similar pathway, introducing the deuterium labels at the appropriate steps.
Intermediate B: N-(4-aminophenyl)-N-(methyl-d3)-2-(4-(methyl-d3)-piperazin-1-yl)acetamide
The synthesis of this deuterated aniline derivative is a critical step. An established method involves the acylation of N-methyl-d3-4-nitroaniline followed by nucleophilic substitution with N-methyl-d3-piperazine and subsequent reduction of the nitro group.[7]
Final Condensation Step to Yield this compound
The final step involves the condensation of Intermediate A and Intermediate B to yield this compound.
Reaction Conditions:
| Parameter | Value | Reference |
| Solvent | Toluene, Dioxane | |
| Temperature | 80-110 °C | [6] |
| Reaction Time | 4-6 hours | [11] |
| Purification | Recrystallization from Methanol/n-heptane | [11] |
Overall Reaction Yield (estimated): ~50%[5]
Purity (by HPLC): >98%[5]
Characterization and Quantitative Analysis
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum and the altered splitting patterns in the ¹³C NMR spectrum would confirm successful labeling.[9][13]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of this compound, confirming the incorporation of eight deuterium atoms. Tandem mass spectrometry (MS/MS) will be employed to study the fragmentation pattern, which should be comparable to that of unlabeled Nintedanib, with mass shifts corresponding to the deuterated fragments.[14][15]
| Analytical Technique | Expected Observation for this compound |
| ¹H NMR | Disappearance of proton signals at the deuterated positions. |
| ¹³C NMR | Altered splitting patterns (e.g., triplets for -CD3) and slight upfield shifts for carbons attached to deuterium. |
| HRMS | Molecular ion peak at m/z corresponding to C₃₁H₂₅D₈N₅O₄. |
| MS/MS | Fragmentation pattern similar to Nintedanib, with fragments containing deuterium showing the expected mass increase. |
Pharmacokinetic Properties
Deuteration at metabolically labile positions is known to improve the pharmacokinetic properties of drugs.[5][6] While specific data for this compound is not publicly available, data from studies on other deuterated Nintedanib analogs (SKLB-C2201, SKLB-C2202, SKLB-C2203) provide valuable insights.[16]
Table of Pharmacokinetic Parameters of Deuterated Nintedanib Analogs in Rats (Oral Administration, 50 mg/kg)
| Compound | T₁/₂ (h) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀-t (mg/Lh) | AUC₀-∞ (mg/Lh) |
| Nintedanib | 1.58 | 2.00 | 232 | 843 | 1036 |
| SKLB-C2201 (d₃-ester) | 2.03 | 2.00 | 132 | 556 | 785 |
| SKLB-C2202 (d₃-piperazine) | 2.90 | 2.00 | 556 | 1339 | 1564 |
| SKLB-C2203 (d₆-both) | 3.05 | 2.00 | 211 | 650 | 735 |
| (Data adapted from Xu et al., J Labelled Comp Radiopharm, 2015)[16] |
Based on this data, it can be anticipated that this compound would exhibit a longer half-life and increased systemic exposure (AUC) compared to the unlabeled drug, primarily due to the kinetic isotope effect slowing down metabolism at the deuterated sites.
Nintedanib's Mechanism of Action: Signaling Pathways
Nintedanib exerts its therapeutic effects by inhibiting key signaling pathways involved in angiogenesis and fibrosis.[2][3]
Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR, blocking downstream signaling and cellular responses.
Experimental Workflows
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of this compound.
Bioanalytical Method Workflow (Using this compound as Internal Standard)
Caption: Workflow for bioanalysis of Nintedanib using this compound as an internal standard.
Conclusion
This technical guide provides a framework for the synthesis, characterization, and application of this compound. The proposed synthetic route, based on established chemistries, offers a viable path to obtaining this valuable research tool. The anticipated pharmacokinetic benefits of deuteration highlight the potential for developing improved therapeutic agents. The detailed signaling pathways and experimental workflows serve as a practical resource for researchers in the fields of drug metabolism, pharmacokinetics, and bioanalysis. Further experimental validation of the proposed protocols is warranted to fully establish the properties and utility of this compound.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Preparation, Characterization and Evaluation of Nintedanib Amorphous Solid Dispersions with Enhanced Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qdcxjkg.com [qdcxjkg.com]
- 9. rsc.org [rsc.org]
- 10. Nintedanib synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Identification and characterization of novel metabolites of nintedanib by ultra-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry with in silico toxicological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation method of nintedanib - Eureka | Patsnap [eureka.patsnap.com]
An In-Depth Technical Guide to the Mass Spectrometry of Nintedanib and its Deuterated Analog, Nintedanib-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Nintedanib, a tyrosine kinase inhibitor, and its deuterated internal standard, Nintedanib-d8. This document details the mass shift between the analyte and its stable isotope-labeled counterpart, provides established experimental protocols for their analysis, and includes visualizations to elucidate key processes and structural relationships.
Introduction to Nintedanib and the Role of Deuterated Internal Standards
Nintedanib is a small molecule inhibitor of multiple tyrosine kinases, targeting vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). It is utilized in the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards, such as this compound, are the gold standard. These standards have the same physicochemical properties as the analyte, causing them to co-elute chromatographically and experience similar ionization and fragmentation efficiencies. The key difference is their increased mass due to the incorporation of heavy isotopes, which allows for their distinct detection by the mass spectrometer. This co-elution and similar behavior correct for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.
Mass Spectrometry Data and the Nintedanib/Nintedanib-d8 Mass Shift
The core of the LC-MS/MS analysis of Nintedanib and its deuterated internal standard lies in the selection of specific precursor and product ions for each compound. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.
Table 1: Molecular Properties of Nintedanib and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Nintedanib | C₃₁H₃₃N₅O₄ | 539.62 |
| This compound | C₃₁H₂₅D₈N₅O₄ | 547.67 |
The eight deuterium atoms in this compound result in a mass increase of approximately 8 Da compared to Nintedanib. This mass shift is fundamental to their simultaneous detection and quantification.
Table 2: Mass Spectrometry Parameters for Nintedanib and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Nintedanib | 540.3 | 113.1 |
| This compound | 548.3 (Predicted) | 113.1 (Predicted) |
Note: The precursor ion for this compound is predicted based on the addition of 8 Daltons to the protonated molecule of Nintedanib. The product ion is predicted to be the same as that of Nintedanib, assuming the deuterium labeling is not on the fragment corresponding to m/z 113.1.
The mass transition for Nintedanib has been consistently reported as the fragmentation of the protonated molecule at m/z 540.3 to a product ion of m/z 113.1[1][2][3][4][5]. While a specific experimental report detailing the MRM transition for this compound was not found in the searched literature, the predicted transition is based on the established fragmentation pattern of Nintedanib.
Experimental Protocols for Nintedanib Analysis
The following sections outline a typical experimental workflow for the quantification of Nintedanib in biological matrices, such as plasma, using a deuterated internal standard.
Sample Preparation
A common and efficient method for extracting Nintedanib from plasma is protein precipitation.
-
Procedure:
-
To a 100 µL aliquot of plasma sample, add the internal standard solution (this compound in a suitable solvent).
-
Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 ratio (v/v) to the plasma volume.
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a well plate for injection into the LC-MS/MS system.
-
Liquid Chromatography
The chromatographic separation is crucial for resolving Nintedanib and its internal standard from other matrix components.
-
Typical LC Parameters:
-
Column: A reversed-phase column, such as an ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm), is commonly used[1][2][4].
-
Mobile Phase: A gradient elution using a two-component mobile phase is typical.
-
Mobile Phase A: Water with an acidic modifier, such as 0.1% formic acid, to promote protonation of the analyte.
-
Mobile Phase B: An organic solvent, such as acetonitrile, also with 0.1% formic acid.
-
-
Flow Rate: A flow rate of 0.3 to 0.4 mL/min is often employed.
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
Mass Spectrometry
The detection of Nintedanib and this compound is performed using a triple quadrupole mass spectrometer.
-
Typical MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+) is used as Nintedanib contains basic nitrogen atoms that are readily protonated.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both Nintedanib and its deuterated internal standard.
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows (nebulizing and drying gases) are optimized to achieve maximum signal intensity for both compounds.
-
Visualizing the Workflow and Structural Relationship
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the structural relationship between Nintedanib and this compound.
Caption: Bioanalytical workflow for Nintedanib quantification.
Caption: Structural relationship and mass shift between Nintedanib and this compound.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Nintedanib in complex biological matrices. The significant mass shift of +8 Da allows for clear differentiation between the analyte and the internal standard in a mass spectrometer, while their near-identical chemical properties ensure accurate correction for experimental variability. The detailed protocols and mass spectrometry parameters provided in this guide serve as a valuable resource for researchers and scientists involved in the development and validation of bioanalytical methods for Nintedanib.
References
- 1. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Certificate of Analysis and Purity Data for Nintedanib-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the analytical data and experimental protocols associated with the characterization of Nintedanib-d8. Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases.[1][2][3] Its deuterated analog, this compound, serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry.[4] The stability and purity of such standards are paramount for generating reliable and reproducible research data.
Representative Certificate of Analysis
A Certificate of Analysis (CoA) for a chemical reference standard provides a comprehensive summary of its identity, purity, and quality. Below is a table summarizing typical analytical data for a batch of this compound.
| Test | Specification | Method |
| Appearance | Neon yellow to bright greenish-yellow solid[5][6][7] | Visual Inspection |
| Molecular Formula | C₃₁H₂₅D₈N₅O₄ | --- |
| Molecular Weight | 547.71 g/mol | Mass Spectrometry |
| Chemical Purity (HPLC) | ≥99.0%[5] | High-Performance Liquid Chromatography |
| Isotopic Purity (d8) | ≥98%[4] | Mass Spectrometry |
| Structural Confirmation | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Solubility | Soluble in DMSO[5] | Visual Inspection |
Purity and Identity Assessment: Experimental Protocols
The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques to confirm its structure and quantify its purity.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Reverse-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of Nintedanib and its related substances.[8][9] The method separates the main compound from any impurities.
Protocol Outline:
-
Instrumentation: A standard HPLC system equipped with a UV detector.[10][11]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9][10]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile.[9]
-
Detection: UV detection is performed at a wavelength where Nintedanib shows significant absorbance, such as 210 nm or 392 nm.[10]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., mobile phase) and diluted to a known concentration (e.g., 0.4 mg/mL).[12]
-
Quantification: The peak area of this compound is compared to the total area of all detected peaks to calculate the purity percentage. The method is validated for linearity, precision, and accuracy according to ICH guidelines.[9][13]
Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic enrichment. The incorporation of eight deuterium atoms results in a predictable mass shift compared to the unlabeled compound.[4]
Protocol Outline:
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for molecules like Nintedanib.
-
Analysis: The instrument is set to scan for the expected mass-to-charge ratio (m/z) of the deuterated compound.
-
Isotopic Purity Assessment: The relative intensities of the mass signals corresponding to this compound and any lower-deuterated species (d0 to d7) are measured. Isotopic enrichment is calculated as the percentage of the d8 species relative to the sum of all isotopic variants. A minimum of 98% isotopic enrichment is generally required for use as an internal standard.[4]
Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
Proton NMR (¹H-NMR) spectroscopy is a powerful tool for confirming the chemical structure of a molecule.[14][15] For this compound, ¹H-NMR confirms the overall molecular structure and the absence of proton signals at the specific sites where deuterium has been incorporated.
Protocol Outline:
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz).[16]
-
Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl₃).
-
Data Acquisition: A standard ¹H-NMR spectrum is acquired.
-
Analysis: The resulting spectrum is compared to that of an authentic, non-deuterated Nintedanib standard. The chemical shifts, coupling patterns, and integrations of the remaining protons must match the expected structure. The absence or significant reduction of signals at the deuterated positions confirms successful labeling.
Mechanism of Action and Quality Control Workflows
Nintedanib Signaling Pathway Inhibition
Nintedanib is a multi-targeted tyrosine kinase inhibitor that blocks key signaling pathways involved in angiogenesis and fibrosis.[1][2][17] It competitively binds to the ATP-binding pocket of several receptor tyrosine kinases (RTKs), primarily targeting:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)[2]
-
Fibroblast Growth Factor Receptors (FGFR 1-3)[2]
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β)[2]
By inhibiting these receptors, Nintedanib blocks downstream signaling cascades, which ultimately inhibits the proliferation and migration of fibroblasts and endothelial cells.[1][3]
Quality Control Workflow for this compound
Ensuring the quality of a deuterated standard involves a systematic workflow from synthesis to final certification. This process guarantees that the material meets the stringent requirements for use in regulated and research environments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 3. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. medkoo.com [medkoo.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Development and validation of nintedanib esylate RP-HPLC method [wisdomlib.org]
- 9. crsubscription.com [crsubscription.com]
- 10. jocpr.com [jocpr.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. CN106748961A - The impurity compound of Nintedanib, preparation method, using and its detection method - Google Patents [patents.google.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Nintedanib esylate(656247-18-6) 1H NMR spectrum [chemicalbook.com]
- 15. Nintedanib(656247-17-5) 1H NMR spectrum [chemicalbook.com]
- 16. rsc.org [rsc.org]
- 17. droracle.ai [droracle.ai]
In Vitro Metabolism of Nintedanib in Human Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and other chronic fibrosing interstitial lung diseases. Understanding the metabolic fate of Nintedanib is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in the body. This technical guide provides an in-depth overview of the in vitro metabolism of Nintedanib, with a specific focus on studies conducted in human liver microsomes (HLMs).
The primary metabolic pathway of Nintedanib involves hydrolytic cleavage by esterases, leading to the formation of its main metabolite, BIBF 1202. This is followed by glucuronidation of BIBF 1202. A minor metabolic pathway involves the cytochrome P450 (CYP) enzyme system, predominantly CYP3A4. This guide details the experimental protocols for studying these metabolic pathways, presents quantitative data on enzyme kinetics, and provides visualizations of the key processes.
Nintedanib Metabolic Pathways in Human Liver Microsomes
The in vitro metabolism of Nintedanib in HLMs is characterized by two main pathways:
-
Major Pathway: Hydrolysis and Glucuronidation
-
Nintedanib undergoes rapid hydrolytic cleavage of its methyl ester moiety, catalyzed by carboxylesterase 1 (CES1), to form the free acid metabolite, BIBF 1202.[1][2]
-
BIBF 1202 is then conjugated with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs), to form BIBF 1202 glucuronide. The primary UGT isoform involved in this reaction in the liver is UGT1A1, with contributions from UGT1A7, UGT1A8, and UGT1A10 in the intestine.[1][2]
-
-
Minor Pathway: CYP-Mediated Oxidation
-
A small fraction of Nintedanib is metabolized by CYP enzymes, with CYP3A4 being the principal isoform responsible for this minor pathway.[3] This oxidative metabolism leads to the formation of various metabolites, including hydroxylated and demethylated products.
-
dot
Caption: Metabolic pathways of Nintedanib in human liver microsomes.
Quantitative Analysis of Nintedanib Metabolism
The following table summarizes the key quantitative parameters for the in vitro metabolism of Nintedanib in human liver microsomes.
| Parameter | Value | Enzyme(s) Involved | Reference |
| Nintedanib Hydrolysis | |||
| Intrinsic Clearance (CLint) | 102.8 ± 18.9 µL/min/mg protein | CES1 | [1] |
| BIBF 1202 Glucuronidation | |||
| Intrinsic Clearance (CLint) | 3.6 ± 0.3 µL/min/mg protein | UGT1A1 | [1] |
Detailed Experimental Protocols
This section outlines the typical experimental procedures for conducting in vitro metabolism studies of Nintedanib using human liver microsomes.
Metabolic Stability Assay of Nintedanib
This assay determines the rate at which Nintedanib is metabolized by human liver microsomes.
Materials:
-
Nintedanib
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (IS) for LC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of Nintedanib in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the potassium phosphate buffer, HLM suspension, and the Nintedanib stock solution. The final concentration of Nintedanib is typically in the low micromolar range (e.g., 1 µM), and the HLM protein concentration is usually around 0.5-1.0 mg/mL.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching of Reaction:
-
Immediately stop the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard).
-
-
Sample Preparation for LC-MS/MS:
-
Vortex the quenched samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of Nintedanib at each time point.
-
dot
Caption: Experimental workflow for Nintedanib metabolic stability assay.
Metabolite Identification and Formation Kinetics
This experiment aims to identify the metabolites of Nintedanib and quantify the formation of the primary metabolite, BIBF 1202.
Procedure:
The experimental setup is similar to the metabolic stability assay, with the following modifications:
-
Incubation Time: A longer incubation time (e.g., up to 120 minutes) may be necessary to allow for sufficient metabolite formation.
-
LC-MS/MS Method: The LC-MS/MS method should be optimized to detect and quantify both Nintedanib and its expected metabolites (e.g., BIBF 1202). This may involve using different mass transitions and optimizing chromatographic separation.
-
Data Analysis: The formation of BIBF 1202 is monitored over time, and the initial rate of formation is calculated to determine the enzyme kinetics.
Determination of Enzyme Kinetics (Hypothetical Protocol)
As specific Km and Vmax values are not publicly available, this section provides a hypothetical protocol for their determination based on standard enzymology principles.
Procedure:
-
Varying Substrate Concentrations: Set up a series of incubations with a fixed concentration of HLMs and varying concentrations of Nintedanib (for hydrolysis) or BIBF 1202 (for glucuronidation). The concentration range should span from well below to well above the expected Km.
-
Initial Rate Measurement: For each substrate concentration, measure the initial rate of product formation (BIBF 1202 for hydrolysis; BIBF 1202 glucuronide for glucuronidation). This is typically done by taking samples at multiple early time points and ensuring that less than 20% of the substrate is consumed.
-
Data Analysis: Plot the initial reaction velocity (V) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the Vmax (maximum reaction velocity) and Km (Michaelis constant).
Reaction Phenotyping: Identification of CYP Isoforms
This experiment identifies the specific CYP isoforms involved in the minor metabolic pathway of Nintedanib.
Procedure:
-
Incubation with Recombinant CYPs: Incubate Nintedanib with a panel of individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6, etc.) to identify which isoforms can metabolize the drug.
-
Chemical Inhibition: Incubate Nintedanib with HLMs in the presence and absence of specific chemical inhibitors for different CYP isoforms (e.g., ketoconazole for CYP3A4). A significant decrease in Nintedanib metabolism in the presence of a specific inhibitor suggests the involvement of that isoform.
Analytical Methodology: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of Nintedanib and its metabolites in in vitro metabolism studies due to its high sensitivity and selectivity.
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A gradient elution is typically used to separate the parent drug from its metabolites. |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions are monitored for Nintedanib, BIBF 1202, and the internal standard. |
Note: The exact LC-MS/MS parameters need to be optimized for the specific instrument and application.
Conclusion
The in vitro metabolism of Nintedanib in human liver microsomes is primarily driven by esterase-mediated hydrolysis to form BIBF 1202, which is subsequently glucuronidated. A minor contribution from CYP3A4-mediated metabolism is also observed. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with Nintedanib. A thorough understanding of its metabolic profile is essential for the continued development and safe and effective use of this important therapeutic agent.
References
The role of stable isotope-labeled internal standards in bioanalysis
An In-depth Technical Guide to the Role of Stable Isotope-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, achieving the highest levels of accuracy, precision, and robustness is paramount. The use of a proper internal standard (IS) is a cornerstone of high-quality liquid chromatography-mass spectrometry (LC-MS) assays. Among the available choices, stable isotope-labeled internal standards (SIL-IS) have emerged as the gold standard, providing a level of analytical control that is unmatched by other approaches.
This technical guide delves into the core principles, practical applications, and critical considerations for employing SIL-IS in bioanalysis. It aims to provide a comprehensive resource for developing and validating reliable quantitative methods.
The Fundamental Principle: Isotope Dilution Mass Spectrometry
The power of a SIL-IS lies in its unique nature: it is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes such as deuterium (D or ²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][2] This near-perfect analogy allows the SIL-IS to track the analyte through every stage of the analytical process, from sample extraction to final detection.[3]
Because the SIL-IS and the analyte exhibit virtually identical physicochemical properties, they are affected in the same way by variations in sample preparation, chromatographic conditions, and ionization efficiency.[4][5] The mass spectrometer, however, can easily distinguish between the light (analyte) and heavy (SIL-IS) forms. Quantification is therefore based on the ratio of the analyte's signal to the SIL-IS's signal. This ratio remains constant even if absolute signal intensities fluctuate, thus correcting for a wide range of potential errors.
Key Advantages of Using SIL-IS
The primary reason for the widespread adoption of SIL-IS is their ability to significantly reduce analytical variability. Over the past few years, stable labeled isotopes have played a critical role in bio-analysis, nearly replacing the use of structural analogues as internal standards.[1]
-
Correction for Matrix Effects: Biological matrices (plasma, urine, tissue homogenates) are complex and can contain endogenous components that co-elute with the analyte, causing suppression or enhancement of its ionization in the mass spectrometer source.[4] Since a SIL-IS has the same chemical properties and retention time as the analyte, it experiences the same matrix effects. By using the analyte-to-SIL-IS ratio, these effects are effectively normalized, leading to greater accuracy.[1][6]
-
Compensation for Recovery and Process Variation: It is nearly impossible to achieve 100% and perfectly consistent recovery during sample extraction procedures.[4] Adding the SIL-IS at the very beginning of the workflow ensures that any analyte lost during extraction, evaporation, or reconstitution steps is matched by a proportional loss of the SIL-IS, preserving the critical measurement ratio.[3]
-
Improved Assay Precision and Accuracy: The comprehensive correction for multiple sources of error results in assays with superior precision (reproducibility) and accuracy (closeness to the true value). For example, in one study, the use of a triply deuterated SIL-IS for the compound ES-285 resulted in a relative standard deviation (RSD) of only 4.9% over 60 replicate analyses, a level of robustness considered unattainable with a structural analogue.[7]
Experimental Workflow and Protocols
A typical bioanalytical workflow using a SIL-IS involves a series of well-defined steps designed to ensure that the standard is used effectively.
Experimental Protocol: General Bioanalytical Method
-
Internal Standard Spiking:
-
A precise and known amount of the SIL-IS solution is added to an exact volume of the biological matrix sample (e.g., plasma, urine) before any processing.[3]
-
The sample is vortexed and allowed to equilibrate to ensure thorough mixing and binding equilibrium between the analyte, SIL-IS, and matrix components.[8]
-
-
Sample Preparation (Extraction): The goal is to remove interfering substances like proteins and phospholipids while recovering the analyte and SIL-IS. Common methods include:
-
Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile, methanol) is added to precipitate proteins. After centrifugation, the supernatant containing the analyte and SIL-IS is collected.
-
Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent. The analyte and SIL-IS partition into the organic layer, which is then separated and evaporated.
-
Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent. The analyte and SIL-IS are retained, interfering components are washed away, and the analyte/SIL-IS are then eluted with a different solvent.
-
-
Analysis by LC-MS/MS:
-
The extracted sample is injected into a liquid chromatography system. The analyte and SIL-IS co-elute from the analytical column and enter the mass spectrometer.
-
The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the SIL-IS to ensure high selectivity.
-
-
Quantification:
-
A calibration curve is generated using standards of known analyte concentrations, each containing the same fixed concentration of SIL-IS.
-
The peak area ratio of the analyte to the SIL-IS is plotted against the analyte concentration.
-
The concentration of the analyte in the unknown biological samples is calculated from their measured peak area ratios using the regression equation of the calibration curve.
-
Quantitative Performance Data
The improvement in data quality when using a SIL-IS is not merely theoretical. Published data consistently demonstrates superior performance compared to methods using structural analogues or no internal standard.
| Parameter | Performance with SIL-IS | Performance with Analogue IS | Rationale for Improvement |
| Precision (CV%) | Typically < 15% (often < 5%)[7][9] | Can be > 15%, more variable | SIL-IS co-elutes and experiences identical ionization effects, providing better correction.[7] |
| Accuracy (%Bias) | Typically within ±15% | Can exceed ±15% | Corrects for specific matrix effects and differential recovery that an analogue cannot. |
| Matrix Effect | Significantly minimized/corrected[1] | Variable and unpredictable | The identical chemical nature of the SIL-IS ensures it mirrors the analyte's response to ion suppression/enhancement.[4] |
| Recovery | Variability is corrected | Variability introduces error | The analyte/IS ratio remains constant even if absolute recovery fluctuates between samples.[10] |
Data compiled from principles described in cited literature.
Critical Selection Criteria for a SIL-IS
While powerful, not all SIL-IS are created equal. The utility of a SIL-IS is highly dependent on its design and purity.[2] Careful selection is crucial for a successful assay.
-
Isotopic Purity: The SIL-IS must be substantially free of its unlabeled analogue.[2] Significant amounts of unlabeled analyte in the IS solution will lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ).
-
Stability of the Label: Isotopic labels must be placed in positions that are not susceptible to chemical exchange.[2] Deuterium atoms on heteroatoms (like -OH or -NH₂) can exchange with protons from the solvent, compromising the integrity of the standard.[2][11] For this reason, ¹³C or ¹⁵N labels are often preferred for their greater stability.[6][11]
-
Mass Difference: The mass difference between the analyte and the SIL-IS should generally be at least three mass units (amu).[2] This helps to avoid "crosstalk," where the natural isotopic abundance of the analyte (e.g., the ¹³C peak) might interfere with the signal of the SIL-IS.
-
Chromatographic Co-elution: Ideally, the SIL-IS and the analyte should not be chromatographically separated. While ¹³C and ¹⁵N labeled standards almost always co-elute perfectly, heavily deuterated standards can sometimes elute slightly earlier than the unlabeled analyte (an "isotope effect"), which can be problematic if the matrix effect is not uniform across the entire peak.[10][11]
-
Position of the Label: In tandem MS (MS/MS), if a specific fragment of the molecule is monitored for quantification, the isotopic label must be located on that fragment to be useful as an internal standard.[2]
Limitations and Considerations
Despite being the preferred choice, SIL-IS have some practical limitations.
-
Cost and Availability: SIL-IS are often expensive and may not be commercially available for novel drug candidates, requiring time-consuming and costly custom synthesis.[10]
-
Potential for Masking Assay Problems: Because SIL-IS are so effective, they can sometimes mask underlying problems in an assay, such as analyte instability or poor extraction recovery.[1][10] A stable SIL-IS will provide a consistent ratio even if the analyte itself is degrading during sample processing.
-
Issues with Deuterated Standards: As mentioned, deuterium-labeled standards can sometimes exhibit chromatographic shifts and are more prone to label exchange than ¹³C or ¹⁵N standards.[11]
Conclusion
Stable isotope-labeled internal standards are an indispensable tool in modern quantitative bioanalysis. Their ability to mimic the analyte of interest provides a robust correction mechanism for the myriad variables inherent in analyzing complex biological samples, most notably matrix effects and inconsistent sample recovery.[1][4] This leads to unparalleled improvements in assay accuracy, precision, and reliability. While their selection and use require careful consideration of factors like isotopic purity, label stability, and mass difference, the superior data quality they enable makes them an essential component for drug development, clinical diagnostics, and pharmacokinetic studies.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scispace.com [scispace.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
Methodological & Application
Application Note: High-Throughput Analysis of Nintedanib in Human Plasma using LC-MS/MS with Nintedanib-d8 as an Internal Standard
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nintedanib in human plasma. The method utilizes Nintedanib-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The sample preparation involves a straightforward protein precipitation procedure, followed by a rapid chromatographic separation. The total run time is optimized for high-throughput analysis without compromising analytical performance.
Introduction
Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. Accurate and reliable quantification of Nintedanib in biological matrices is crucial for understanding its pharmacokinetic profile and for optimizing patient dosage regimens. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS assays as it effectively compensates for variations in sample preparation and matrix effects, leading to more reliable results. This document provides a detailed protocol for the determination of Nintedanib in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Nintedanib (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher, Agilent)
-
Analytical Column: C18, 2.1 x 50 mm, 1.7 µm (or equivalent)
Stock and Working Solutions
-
Nintedanib Stock Solution (1 mg/mL): Accurately weigh and dissolve Nintedanib in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Nintedanib Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation
-
Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
Add 50 µL of blank plasma, calibration standard, QC, or unknown sample to the respective tubes.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes except the blank. Add 10 µL of 50:50 acetonitrile:water to the blank.
-
Add 200 µL of acetonitrile (protein precipitation agent) to all tubes.
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.0 | 90 |
| 2.5 | 90 |
| 2.6 | 10 |
| 3.5 | 10 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Nintedanib | 540.3 | 113.1 | 35 | 80 |
| This compound | 548.3 | 113.1 | 35 | 80 |
Note: The MRM transition for this compound is proposed based on the stable isotope-labeled structure. The precursor ion is shifted by +8 Da, and the product ion is assumed to be the same as the unlabeled compound. These parameters should be optimized by direct infusion of the this compound standard prior to analysis.
Results and Discussion
Linearity
The method is expected to be linear over a concentration range of 1 to 500 ng/mL. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy should be within ±15% for all QC levels (Low, Medium, and High) and within ±20% for the Lower Limit of Quantification (LLOQ).
Table 3: Expected Quantitative Performance
| Parameter | Specification |
| Linear Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
Recovery
The extraction recovery of Nintedanib and this compound from human plasma is anticipated to be consistent and reproducible across the concentration range.
Workflow and Signaling Pathway Diagrams
Caption: Sample Preparation Workflow for Nintedanib Analysis.
Caption: LC-MS/MS Analytical Workflow.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Nintedanib in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for regulated bioanalysis in clinical and pharmaceutical research settings.
Application Note: Quantification of Nintedanib in Human Plasma using a Validated UPLC-MS/MS Method with Nintedanib-d8 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive UPLC-MS/MS method for the quantification of Nintedanib in human plasma. The method utilizes Nintedanib-d8 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation extraction procedure followed by a rapid UPLC separation enables a short analysis time suitable for high-throughput applications in clinical and preclinical research. The method has been validated according to regulatory guidelines and demonstrates excellent linearity, precision, accuracy, and recovery.
Introduction
Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer. Accurate quantification of Nintedanib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This UPLC-MS/MS method provides a reliable and efficient means for researchers, scientists, and drug development professionals to measure Nintedanib concentrations in plasma samples.
Experimental
Materials and Reagents
-
Nintedanib and this compound reference standards
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC™ or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
-
Analytical Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) or equivalent
Stock and Working Solutions
-
Nintedanib Stock Solution (1 mg/mL): Accurately weigh and dissolve Nintedanib in a suitable solvent (e.g., DMSO or methanol).
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.
-
Working Solutions: Prepare serial dilutions of the Nintedanib stock solution in 50% acetonitrile to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
Experimental Protocols
Sample Preparation
-
Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma into the corresponding tubes.
-
Spike 10 µL of the appropriate Nintedanib working solution to all tubes except the blank.
-
Add 150 µL of the this compound working solution (in acetonitrile) to all tubes to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL into the UPLC-MS/MS system.
UPLC-MS/MS Method
Chromatographic Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 3 minutes |
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 1.5 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 3.0 | 95 | 5 |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Nintedanib | 540.3 | 113.1 | 40 | 35 |
| This compound (IS) | 548.3 | 113.1 | 40 | 35 |
Method Validation Summary
The method was validated for linearity, precision, accuracy, recovery, and matrix effect. The results are summarized in the following tables.
Table 3: Calibration Curve Linearity
| Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| 1 - 1000 | > 0.995 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| LQC | 3 | < 10 | < 10 | 90 - 110 |
| MQC | 100 | < 10 | < 10 | 90 - 110 |
| HQC | 800 | < 10 | < 10 | 90 - 110 |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 3 | > 85 | 95 - 105 |
| HQC | 800 | > 85 | 95 - 105 |
Workflow Diagram
Caption: Experimental workflow for Nintedanib quantification.
Conclusion
This application note provides a detailed, validated UPLC-MS/MS method for the quantification of Nintedanib in human plasma. The use of a stable isotope-labeled internal standard, a simple and rapid sample preparation procedure, and a highly selective and sensitive MS/MS detection method ensures reliable and accurate results. This method is well-suited for pharmacokinetic and other research studies requiring the measurement of Nintedanib concentrations in a biological matrix.
Application Notes and Protocols: Preparation and Stability of Nintedanib-d8 Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of Nintedanib-d8 stock and working solutions, crucial for ensuring accuracy and reproducibility in preclinical and clinical research. This compound, a deuterium-labeled version of Nintedanib, is primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic and metabolic studies.
Introduction to Nintedanib
Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1][2][3] By blocking these signaling pathways, Nintedanib interferes with processes crucial for tumor angiogenesis and fibrosis.[1][3] Its therapeutic applications include the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small-cell lung cancer.[4] this compound serves as an ideal internal standard for the quantification of Nintedanib in biological matrices due to its similar chemical and physical properties, while being distinguishable by mass spectrometry.[2]
Solubility and Solvent Selection
Table 1: Solubility of Nintedanib in Various Solvents
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | 13.1 mg/mL (24.28 mM) | Sonication and heating are recommended for dissolution.[1] |
| Ethanol | 3 mg/mL (5.56 mM) | Sonication is recommended for dissolution.[1] |
| Methanol | 10 mg/mL | Used for Nintedanib esylate stock solution.[6] |
| Water | < 1 mg/mL | Insoluble or slightly soluble.[1] |
Preparation of this compound Stock Solutions
Protocol 3.1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vial with a PTFE-lined cap
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile amber glass vial.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL.
-
Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
Sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution. Gentle heating may be applied if necessary.[1]
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Label the vial clearly with the compound name, concentration, solvent, date of preparation, and storage conditions.
Preparation of this compound Working Solutions
Working solutions are typically prepared by diluting the stock solution with an appropriate solvent or assay buffer. The choice of diluent will depend on the specific application. For cell-based assays, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is not toxic to the cells.
Protocol 4.1: Preparation of a 1 µg/mL this compound Working Solution
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Acetonitrile:water (20:80 v/v) with 0.1% formic acid (or other appropriate diluent)[6]
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Perform a serial dilution of the 10 mg/mL stock solution.
-
Step 1 (100 µg/mL intermediate solution): Add 10 µL of the 10 mg/mL stock solution to 990 µL of the diluent. Vortex to mix thoroughly.
-
Step 2 (1 µg/mL working solution): Add 10 µL of the 100 µg/mL intermediate solution to 990 µL of the diluent. Vortex to mix thoroughly.
-
Prepare fresh working solutions daily or as required by the experimental protocol.[6]
Stability and Storage Recommendations
Proper storage of this compound solutions is critical to maintain their integrity and ensure the accuracy of experimental results.
Table 2: Recommended Storage Conditions for Nintedanib Solutions
| Solution Type | Storage Temperature | Duration | Notes |
| Nintedanib Powder | -20°C | 3 years | Keep away from direct sunlight.[1] |
| Nintedanib in Solvent | -80°C | 1 year | [1] |
| Nintedanib Esylate in Methanol (10 mg/mL) | 4°C | 1 week | [6] |
It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Visualizations
The following diagrams illustrate the mechanism of action of Nintedanib and a typical workflow for its use as an internal standard.
Caption: Nintedanib's mechanism of action.
Caption: Workflow for this compound as an internal standard.
References
Application of Nintedanib-d8 in Pharmacokinetic Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib is a potent small molecule tyrosine kinase inhibitor that targets multiple pathways involved in angiogenesis and fibrosis, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1][2] Understanding the pharmacokinetic profile of Nintedanib is crucial for its preclinical and clinical development. The use of a stable isotope-labeled internal standard, such as Nintedanib-d8, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby ensuring high accuracy and precision.[3][4] This application note provides a detailed protocol for a pharmacokinetic study of Nintedanib in a rat model using this compound as an internal standard.
Signaling Pathway of Nintedanib
Nintedanib exerts its therapeutic effects by inhibiting key signaling pathways implicated in angiogenesis and fibrosis. By binding to the ATP-binding pocket of VEGFR, PDGFR, and FGFR, Nintedanib blocks the downstream signaling cascades that promote cell proliferation, migration, and survival.
Figure 1: Nintedanib Signaling Pathway Inhibition.
Experimental Protocols
Animal Model and Dosing
A pharmacokinetic study can be conducted in male Sprague-Dawley rats (250-300g).[5][6] The animals should be housed in a controlled environment and fasted overnight before dosing. Nintedanib is administered orally via gavage at a dose of 60 mg/kg.[6][7]
Sample Collection
Blood samples (approximately 200 µL) are collected from the tail vein at predose (0 hours) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method using this compound
Plasma samples are prepared using a protein precipitation method.[8]
-
To 50 µL of plasma, add 5 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
A UPLC-MS/MS system is used for the quantification of Nintedanib.[1][8][9]
-
Chromatographic Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).[1][8][9]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[1][8][9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Nintedanib: m/z 540.3 → 113.0[8]
-
This compound: The transition for this compound would be approximately m/z 548.3 → 113.0 (assuming d8 substitution on a part of the molecule that does not include the fragment ion). This needs to be optimized based on the actual mass spectrum of the standard.
-
Experimental Workflow
The following diagram illustrates the key steps in the pharmacokinetic study of Nintedanib using this compound.
Figure 2: Experimental Workflow for Nintedanib PK Study.
Data Presentation
The pharmacokinetic parameters of Nintedanib in rat plasma following a single oral dose of 60 mg/kg are summarized in the table below. This data is representative and based on previously published studies.[7]
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 185 ± 45 |
| Tmax (Time to Cmax) | h | 1.5 ± 0.5 |
| AUC(0-t) (Area Under the Curve) | ng*h/mL | 750 ± 150 |
| t1/2 (Half-life) | h | 4.5 ± 1.2 |
Table 1: Pharmacokinetic Parameters of Nintedanib in Rats
Conclusion
This application note outlines a comprehensive protocol for conducting a pharmacokinetic study of Nintedanib in a rat model. The use of this compound as an internal standard in the LC-MS/MS bioanalytical method is critical for achieving reliable and accurate quantification of Nintedanib in biological matrices. The described methodology provides a robust framework for researchers in drug discovery and development to assess the pharmacokinetic properties of Nintedanib and other novel chemical entities.
References
- 1. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nintedanib: from discovery to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. A fast, sensitive, and high throughput method for the determination of nintedanib in mouse plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Use of Nintedanib-d8 in Drug Metabolism and Pharmacokinetics (DMPK) Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs), playing a crucial role in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[1][2] Understanding its drug metabolism and pharmacokinetic (DMPK) profile is paramount for optimizing its therapeutic efficacy and safety. Stable isotope-labeled internal standards are essential tools in quantitative bioanalysis, offering high precision and accuracy by compensating for variations during sample preparation and analysis. Nintedanib-d8, a deuterated analog of Nintedanib, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of Nintedanib in various biological matrices. These application notes provide detailed protocols for the use of this compound in key DMPK screening assays.
Mechanism of Action of Nintedanib
Nintedanib exerts its therapeutic effects by competitively binding to the ATP-binding pocket of several tyrosine kinases, thereby inhibiting their activity. The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[2][3] By blocking these receptors, Nintedanib interferes with downstream signaling cascades that are critical for the proliferation, migration, and survival of fibroblasts and endothelial cells, key players in the pathogenesis of fibrotic diseases and tumor angiogenesis.[2][4][5]
Pharmacokinetics and Metabolism of Nintedanib
Nintedanib exhibits a pharmacokinetic profile characterized by low absolute bioavailability (approximately 4.7%) due to significant first-pass metabolism and the effects of the P-glycoprotein (P-gp) transporter.[2] Peak plasma concentrations are typically reached within 2-4 hours after oral administration. The primary metabolic pathway of Nintedanib involves hydrolytic cleavage by esterases to its main metabolite, BIBF 1202.[1][2] BIBF 1202 is subsequently glucuronidated by UGT enzymes (primarily UGT1A1, UGT1A7, UGT1A8, and UGT1A10) to form BIBF 1202 glucuronide.[1]
| Parameter | Value | Reference |
| Absolute Bioavailability | ~4.7% | [2] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | |
| Plasma Protein Binding | 97.8% | [2] |
| Terminal Elimination Half-life (t1/2) | 9.5 - 15 hours | |
| Primary Route of Elimination | Fecal/Biliary | [1] |
| Major Metabolite | BIBF 1202 (free acid) | [1][2] |
Table 1: Key Pharmacokinetic Parameters of Nintedanib.
Application Notes
Bioanalytical Quantification of Nintedanib in Biological Matrices
Objective: To accurately quantify the concentration of Nintedanib in plasma, serum, or tissue homogenates using a robust and sensitive UPLC-MS/MS method with this compound as an internal standard.
Principle: A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. Both Nintedanib and this compound are extracted and analyzed by UPLC-MS/MS. The ratio of the peak area of Nintedanib to that of this compound is used to calculate the concentration of Nintedanib in the original sample, correcting for any variability in sample processing and instrument response.
In Vitro Metabolic Stability Assessment
Objective: To determine the rate of metabolic degradation of Nintedanib in liver microsomes.
Principle: Nintedanib is incubated with liver microsomes (human, rat, mouse, etc.) in the presence of NADPH, a necessary cofactor for many metabolic enzymes. Aliquots are taken at various time points, and the reaction is quenched. The remaining concentration of Nintedanib is quantified by UPLC-MS/MS using this compound as the internal standard. The rate of disappearance of Nintedanib is used to calculate its in vitro half-life and intrinsic clearance.
Cytochrome P450 (CYP) Reaction Phenotyping
Objective: To identify the specific CYP isozymes responsible for the metabolism of Nintedanib.
Principle: Nintedanib is incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). The depletion of Nintedanib over time is monitored by UPLC-MS/MS with this compound as the internal standard. The CYP isozymes that show the highest rate of Nintedanib metabolism are identified as the primary contributors.
Experimental Protocols
Protocol 1: Quantification of Nintedanib in Human Plasma using UPLC-MS/MS
1. Materials and Reagents:
-
Nintedanib analytical standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
96-well plates
-
Centrifuge
2. Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of Nintedanib and this compound in DMSO.
-
Prepare serial dilutions of Nintedanib in ACN/water (50:50, v/v) to create calibration standards (e.g., 1 to 500 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in pooled human plasma.
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in ACN.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the this compound working solution in ACN.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for analysis.
4. UPLC-MS/MS Conditions:
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 2 min, hold for 0.5 min, return to 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Nintedanib: m/z 540.3 → 113.1; this compound: m/z 548.3 → 113.1 |
Table 2: Representative UPLC-MS/MS Parameters for Nintedanib Analysis.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Nintedanib to this compound against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the data.
-
Determine the concentration of Nintedanib in QC and unknown samples from the calibration curve.
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes
1. Materials and Reagents:
-
Human liver microsomes (HLMs)
-
Nintedanib
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
2. Incubation Procedure:
-
Pre-warm a solution of HLMs (final concentration 0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding Nintedanib (final concentration 1 µM).
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold ACN containing this compound (internal standard).
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
3. Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for UPLC-MS/MS analysis as described in Protocol 1.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of Nintedanib remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).
| Time (min) | % Nintedanib Remaining (Example) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Table 3: Example Data for Metabolic Stability Assay.
Conclusion
This compound is an invaluable tool for the accurate and precise quantification of Nintedanib in various biological matrices, which is fundamental for DMPK studies. The provided protocols for bioanalytical method validation, in vitro metabolic stability, and reaction phenotyping offer a robust framework for researchers to investigate the absorption, distribution, metabolism, and excretion properties of Nintedanib. These assays are critical during drug discovery and development to predict the in vivo behavior of the drug, understand potential drug-drug interactions, and establish a safe and effective dosing regimen. The use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the reliability and quality of the generated DMPK data.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. scispace.com [scispace.com]
- 4. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Application Note: Simultaneous Quantification of Nintedanib and its Metabolite BIBF 1202 in Human Plasma using a Validated UPLC-MS/MS Method with Nintedanib-d8 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Nintedanib, a tyrosine kinase inhibitor, and its primary active metabolite, BIBF 1202, in human plasma. The method utilizes Nintedanib-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol described herein is suitable for pharmacokinetic and toxicokinetic studies in drug development and clinical research settings.
Introduction
Nintedanib is an oral medication used for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[1] It functions as a small molecule inhibitor of multiple tyrosine kinases.[1][2] Following administration, Nintedanib is metabolized in the body, primarily through ester cleavage, to form its active metabolite, BIBF 1202.[2][3][4] Monitoring the plasma concentrations of both the parent drug and its metabolite is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and for assessing its pharmacokinetic variability in patients.
This application note provides a complete protocol for the simultaneous determination of Nintedanib and BIBF 1202 in human plasma. The method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a UPLC system and sensitive detection using a triple quadrupole mass spectrometer.
Metabolic Pathway
Nintedanib is primarily metabolized by hydrolytic cleavage via esterases to form the free acid metabolite BIBF 1202.[2][5] This metabolite is then further conjugated with glucuronic acid by UGT enzymes for excretion.[3][5] The metabolic conversion of Nintedanib to BIBF 1202 is a key step in its biotransformation.
Experimental Protocol
Materials and Reagents
-
Nintedanib analytical standard
-
BIBF 1202 analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with K2EDTA as anticoagulant)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nintedanib, BIBF 1202, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of Nintedanib and BIBF 1202 in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation
A protein precipitation method is employed for sample preparation.[6]
-
Aliquot 100 µL of human plasma (calibration standards, QC samples, or study samples) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound, 100 ng/mL) to each tube, except for the blank samples.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC System:
-
Flow Rate: 0.30 mL/min
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 0.5 95 5 2.0 5 95 2.5 5 95 2.6 95 5 | 3.0 | 95 | 5 |
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Run Time: 3.0 minutes[7]
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[6][7]
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Nintedanib 540.3 113.1 BIBF 1202 526.3 113.0 | this compound (IS) | 548.3 | 113.1 |
Experimental Workflow
The overall experimental workflow for the simultaneous quantification of Nintedanib and BIBF 1202 is depicted below.
Method Validation and Performance
The described method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters and their typical acceptance criteria are summarized below. The quantitative data is based on previously published methods.[3][6][7]
Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Nintedanib | 1.0 - 200 | > 0.99 |
| BIBF 1202 | 0.5 - 100 | > 0.99 |
Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Nintedanib | LLOQ | 1.0 | < 15 | < 15 | 85 - 115 |
| LQC | 2.0 | < 15 | < 15 | 85 - 115 | |
| MQC | 20.0 | < 15 | < 15 | 85 - 115 | |
| HQC | 185 | < 15 | < 15 | 85 - 115 | |
| BIBF 1202 | LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| LQC | 1.0 | < 15 | < 15 | 85 - 115 | |
| MQC | 10.0 | < 15 | < 15 | 85 - 115 | |
| HQC | 80.0 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; RSD: Relative Standard Deviation.
Conclusion
The UPLC-MS/MS method described in this application note provides a reliable and efficient means for the simultaneous quantification of Nintedanib and its primary metabolite, BIBF 1202, in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. The simple sample preparation procedure and short chromatographic run time make this method well-suited for high-throughput analysis in support of clinical and preclinical studies.
References
- 1. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol: Quantitative Determination of Nintedanib in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of Nintedanib in biological samples, typically plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Nintedanib-d8, to ensure high accuracy and precision.
Introduction
Nintedanib is a small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer. Accurate measurement of Nintedanib concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This protocol describes a robust and sensitive LC-MS/MS method for the determination of Nintedanib concentration using the peak area ratio of Nintedanib to its deuterated internal standard, this compound.
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of the internal standard (IS), this compound, which is chemically identical to the analyte but has a different mass, is added to the sample. The analyte and the internal standard are extracted from the biological matrix and analyzed by LC-MS/MS. The concentration of Nintedanib is then determined by comparing the peak area of the analyte to that of the internal standard. This approach corrects for variations in sample preparation and instrument response.
Experimental Protocols
Materials and Reagents
-
Nintedanib reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Nintedanib and this compound in a suitable solvent (e.g., DMSO or methanol) to prepare individual primary stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of Nintedanib working standard solutions by serially diluting the primary stock solution with 50:50 acetonitrile/water.
-
Prepare a this compound working solution at a fixed concentration (e.g., 100 ng/mL) by diluting its primary stock solution with 50:50 acetonitrile/water.
-
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Curve (CC) Samples:
-
Spike the control biological matrix with the Nintedanib working standard solutions to achieve a series of concentrations covering the desired analytical range (e.g., 1-500 ng/mL).
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the CC samples.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of the plasma sample (unknown, CC, or QC), add a fixed volume of the this compound working solution.
-
Add three volumes of cold acetonitrile (e.g., 300 µL) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions for equilibration. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Nintedanib | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 540.3 | 548.3* |
| Product Ion (m/z) | 113.1 | 113.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimized for the instrument | Optimized for the instrument |
| Declustering Potential | Optimized for the instrument | Optimized for the instrument |
*Note: The precursor ion for this compound is based on the addition of 8 daltons to the mass of Nintedanib. The fragmentation is expected to be similar, yielding the same product ion. This should be confirmed during method development.
Data Analysis and Calculation
-
Peak Integration: Integrate the peak areas of Nintedanib and this compound for each sample, calibrator, and QC sample.
-
Peak Area Ratio: Calculate the peak area ratio (PAR) for each injection:
-
PAR = Peak Area of Nintedanib / Peak Area of this compound
-
-
Calibration Curve:
-
Plot the PAR of the calibration standards against their corresponding nominal concentrations.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to obtain the equation of the line (y = mx + c), where y is the PAR and x is the concentration.
-
-
Concentration Calculation:
-
Determine the concentration of Nintedanib in the unknown samples by substituting their PAR values into the regression equation and solving for x.
-
Equation:
Concentration of Nintedanib = (PAR of Unknown - y-intercept) / slope
Method Validation
The analytical method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. Key validation parameters include:
-
Selectivity and Specificity: No significant interfering peaks should be observed at the retention times of Nintedanib and this compound in blank matrix samples.
-
Linearity: The calibration curve should demonstrate a linear relationship between concentration and response, with a correlation coefficient (r²) typically > 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: The ionization of the analyte and internal standard should not be significantly suppressed or enhanced by the biological matrix.
-
Recovery: The efficiency of the extraction process should be consistent and reproducible.
-
Stability: The stability of Nintedanib in the biological matrix should be evaluated under various storage and handling conditions.
Table 3: Summary of Quantitative Data (Example)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Calibration Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Nintedanib | 540.3 | 113.1 | 1 - 500 | 1 | < 10% | < 10% | 90 - 110% |
| This compound | 548.3 | 113.1 | N/A | N/A | N/A | N/A | N/A |
Visualizations
Caption: Experimental workflow for Nintedanib quantification.
Caption: Logic for calculating Nintedanib concentration.
Troubleshooting & Optimization
Technical Support Center: Analysis of Nintedanib-d8 in Human Plasma
This technical support center provides troubleshooting guidance and frequently asked questions to address matrix effects encountered during the bioanalysis of Nintedanib-d8 in human plasma using LC-MS/MS.
Troubleshooting Guides
This section addresses specific issues researchers may encounter during their experiments, providing potential causes and detailed solutions.
Issue 1: Poor Peak Shape and Asymmetry for this compound
Question: My chromatogram for this compound shows poor peak shape, including tailing or fronting. What could be the cause and how can I resolve it?
Answer:
Poor peak shape for this compound is often a result of matrix components co-eluting with the analyte and interfering with its interaction with the stationary phase. Phospholipids are a primary cause of this issue in plasma samples.[1][2][3]
Potential Causes:
-
Phospholipid Co-elution: Endogenous phospholipids from the plasma sample may not be completely removed during sample preparation and can co-elute with this compound, leading to peak distortion.[4][5]
-
Inadequate Chromatographic Separation: The analytical column and mobile phase composition may not be optimal for resolving this compound from matrix interferences.
Troubleshooting Steps & Experimental Protocols:
-
Optimize Sample Preparation to Remove Phospholipids:
-
Recommendation: Employ a phospholipid removal strategy such as HybridSPE® or a targeted solid-phase extraction (SPE) protocol.
-
Experimental Protocol (HybridSPE®):
-
To 100 µL of human plasma in a HybridSPE® plate well, add 300 µL of a protein precipitation solvent (e.g., acetonitrile with 1% formic acid).
-
Vortex the plate for 2 minutes to ensure complete protein precipitation.
-
Apply vacuum to the manifold to pull the supernatant through the HybridSPE® media, which retains the phospholipids.
-
-
-
Adjust Chromatographic Conditions:
-
Recommendation: Modify the mobile phase composition or gradient to improve separation.
-
Experimental Protocol:
-
Mobile Phase: A typical mobile phase for Nintedanib analysis consists of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[6][7]
-
Gradient Optimization: Start with a lower percentage of the organic phase and gradually increase it. A shallower gradient can improve the resolution between this compound and co-eluting matrix components.
-
Column Selection: Utilize a C18 column, which is commonly used for Nintedanib analysis.[6][7]
-
-
Workflow for Troubleshooting Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Inconsistent Internal Standard (this compound) Response
Question: The peak area of my internal standard, this compound, is highly variable across my sample batch. What is causing this, and how can I improve consistency?
Answer:
Inconsistent internal standard response is a critical issue that can compromise the accuracy and precision of your quantitative results.[8] This variability is often due to differential matrix effects between the analyte and the deuterated internal standard.[9]
Potential Causes:
-
Differential Matrix Effects: Although stable isotope-labeled internal standards are designed to co-elute and experience similar matrix effects as the analyte, slight differences in their chromatographic retention can lead to exposure to varying levels of co-eluting matrix components, causing differential ion suppression or enhancement.[9][10]
-
Sample Preparation Inconsistency: Inconsistent recovery of the internal standard during sample preparation can also lead to variable responses.
Troubleshooting Steps & Experimental Protocols:
-
Improve Sample Clean-up:
-
Recommendation: A more rigorous sample clean-up method can reduce the overall matrix load, thereby minimizing the potential for differential matrix effects.
-
Experimental Protocol (Solid-Phase Extraction - SPE):
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., Evolute AX Express) with 1 mL of methanol followed by 1 mL of ammonium acetate buffer (pH 9.0).[11]
-
Loading: Dilute 100 µL of plasma with 900 µL of the buffer and load it onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute Nintedanib and this compound with 1 mL of a solution containing 10% formic acid in acetonitrile:methanol (3:2).[11]
-
Reconstitution: Evaporate the eluent to dryness and reconstitute the sample in the mobile phase.
-
-
-
Ensure Co-elution of Analyte and Internal Standard:
-
Recommendation: Adjust the chromatography to ensure that the analyte and internal standard peaks completely overlap.
-
Experimental Protocol:
-
Isocratic Hold: Introduce a short isocratic hold at the beginning of the gradient to ensure both compounds start migrating at the same time.
-
Mobile Phase Modifier: Experiment with small changes in the mobile phase modifier (e.g., formic acid concentration) to fine-tune the retention times.
-
-
Data on Sample Preparation Method Performance
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | >98% | Can be significant | [12] |
| Liquid-Liquid Extraction (LLE) | Varies | Reduced vs. PPT | [13] |
| Solid-Phase Extraction (SPE) | High | Minimized | [11][14] |
| HybridSPE® | High | Significant Reduction | [1][2] |
Logical Relationship for Addressing Inconsistent IS Response
Caption: Decision tree for troubleshooting inconsistent IS response.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis in human plasma?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[8] In human plasma, endogenous components like phospholipids are a major cause of matrix effects, particularly ion suppression.[4][13] This is a concern for this compound analysis as it can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and other clinical studies.[8]
Q2: Will using a deuterated internal standard like this compound completely eliminate matrix effects?
A2: While a deuterated internal standard is the preferred choice to compensate for matrix effects, it may not completely eliminate them.[9] This is due to a phenomenon known as "differential matrix effects," where slight differences in retention time between the analyte and the internal standard can cause them to be affected differently by co-eluting matrix components.[9][10] Therefore, adequate sample preparation to remove matrix interferences is still crucial.
Q3: What are the most effective sample preparation techniques to reduce phospholipid-based matrix effects?
A3: The most effective techniques are those that specifically target the removal of phospholipids. These include:
-
HybridSPE®: This technique combines protein precipitation with a phospholipid-retaining solid phase, offering a simple and effective way to remove both proteins and phospholipids.[1][2]
-
Solid-Phase Extraction (SPE): Using a well-chosen SPE sorbent and elution protocol can effectively separate Nintedanib from matrix components.[11][14]
-
Liquid-Liquid Extraction (LLE): LLE can also reduce matrix effects by extracting Nintedanib into an organic solvent, leaving many polar matrix components behind in the aqueous phase.[13]
Workflow for Selecting a Sample Preparation Method
Caption: Comparison of sample preparation methods.
Q4: How can I quantitatively assess matrix effects for my this compound assay?
A4: The post-extraction addition method is a standard approach to quantify matrix effects.[15]
Experimental Protocol:
-
Set A: Prepare this compound standards in the mobile phase.
-
Set B: Extract blank human plasma using your sample preparation method. Spike the extracted matrix with this compound at the same concentrations as Set A.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Q5: Are there any specific LC-MS/MS parameters that can be optimized to minimize matrix effects for Nintedanib?
A5: Yes, optimizing your LC-MS/MS parameters can help:
-
Chromatography: As discussed, ensuring baseline separation of Nintedanib from the void volume and any significant matrix peaks is crucial. A longer run time with a shallower gradient can be beneficial.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for Nintedanib.[6][7] Optimizing source parameters like capillary voltage, gas flow, and temperature can improve signal stability and reduce susceptibility to matrix effects.
-
Mass Spectrometry: Using Multiple Reaction Monitoring (MRM) mode provides high selectivity for Nintedanib. The precursor-to-product ion transition for Nintedanib is typically m/z 540.3 → 113.1.[7] For this compound, the precursor ion will be shifted by +8 Da.
References
- 1. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 2. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. littlemsandsailing.com [littlemsandsailing.com]
- 5. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. researchgate.net [researchgate.net]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. roswellpark.org [roswellpark.org]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Nintedanib-d8 Concentration as an Internal Standard
Welcome to the technical support center for the optimization of Nintedanib-d8 as an internal standard (IS) in bioanalytical methods. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and best practices for establishing a robust and reliable assay.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to optimize the concentration of this compound?
A1: Optimizing the concentration of this compound is a critical step in method development to ensure accurate and precise quantification of Nintedanib. An appropriate IS concentration helps to compensate for variability during sample preparation, injection volume differences, and matrix effects.[1][2][3][4] An unoptimized concentration can lead to poor data quality, including inaccurate results and high variability.
Q2: What are the characteristics of a good internal standard like this compound?
A2: A suitable internal standard, such as a stable isotope-labeled (SIL) version of the analyte like this compound, should have nearly identical chemical and physical properties to the analyte.[2][5][6] This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively tracking the analyte's behavior.[5][6] Key characteristics include co-elution with the analyte and a sufficient mass difference to be distinguished by the mass spectrometer.[6][7]
Q3: What is a typical starting concentration for this compound in plasma samples?
A3: A general recommendation is to use an internal standard concentration that is in the mid-range of the calibration curve for the analyte.[8] For Nintedanib, with a reported calibration range of approximately 1.0-200 ng/mL in rat plasma, a starting concentration for this compound could be around 50-100 ng/mL. However, this should be empirically determined for your specific assay.
Q4: How does the concentration of this compound affect the analytical results?
A4: The concentration of this compound can significantly impact the assay's performance. A concentration that is too low may result in a poor signal-to-noise ratio and increased variability. Conversely, a concentration that is too high can lead to ion suppression of the analyte, potentially affecting linearity and accuracy, especially at the lower limit of quantification (LLOQ).[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in this compound Peak Area | Inconsistent addition of the IS solution to samples. | Ensure precise and consistent pipetting of the IS working solution into all samples, including calibration standards and quality controls.[11] Use a calibrated pipette and verify the volume. |
| Instability of this compound in the sample matrix or storage conditions. | Evaluate the stability of this compound under the experimental conditions (e.g., freeze-thaw cycles, bench-top stability). | |
| Instrument variability (e.g., inconsistent injection volume, fluctuating spray in the ion source). | Perform system suitability tests before each analytical run. Check for leaks and ensure the autosampler and LC-MS system are functioning correctly. | |
| Poor Signal-to-Noise (S/N) for this compound | The concentration of this compound is too low. | Prepare a new working solution with a higher concentration of this compound and re-evaluate the response. |
| Ion suppression from the biological matrix. | Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.[12] Ensure chromatographic separation of this compound from major matrix components. | |
| Non-linearity in the Calibration Curve | The concentration of this compound is too high, causing ion suppression of Nintedanib at higher concentrations.[9][10] | Reduce the concentration of the this compound working solution and re-run the calibration curve. |
| Cross-contribution of signals between Nintedanib and this compound due to isotopic impurities. | Verify the isotopic purity of the this compound standard. Ensure that the mass spectrometer resolution is sufficient to distinguish between the analyte and the IS. | |
| Inconsistent Analyte/IS Peak Area Ratio | The internal standard is not effectively compensating for matrix effects.[12] | Ensure that Nintedanib and this compound co-elute as closely as possible.[7] A stable isotope-labeled IS like this compound is generally effective, but significant chromatographic separation can reduce its ability to compensate for matrix effects.[5] |
| The concentration of the internal standard is outside the linear range of the detector. | Evaluate the detector response for this compound alone at different concentrations to ensure the chosen concentration is within the linear dynamic range. |
Experimental Protocols
Protocol for Optimization of this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for the quantification of Nintedanib in plasma using LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working solutions of this compound at concentrations ranging from 10 ng/mL to 1000 ng/mL.
2. Sample Preparation and Analysis:
-
Spike a consistent volume of blank plasma with a mid-range concentration of Nintedanib (e.g., 100 ng/mL).
-
To separate aliquots of the spiked plasma, add a fixed volume of each this compound working solution.
-
Perform the sample extraction procedure (e.g., protein precipitation with acetonitrile).
-
Analyze the extracted samples by LC-MS/MS.
3. Data Evaluation:
-
Evaluate the peak area response and signal-to-noise (S/N) ratio for each this compound concentration.
-
Assess the impact of each this compound concentration on the peak area response of Nintedanib.
-
Plot the peak area of this compound versus its concentration to check for detector saturation.
-
Select the this compound concentration that provides a stable and reproducible peak area with a good S/N ratio, and that does not suppress the Nintedanib signal.
4. Verification with a Calibration Curve:
-
Prepare a full calibration curve for Nintedanib using the selected optimal concentration of this compound.
-
Evaluate the linearity (r² > 0.99), accuracy, and precision of the calibration curve.
Data Presentation
Table 1: Evaluation of this compound Concentration on Signal Response and Analyte Signal
| This compound Concentration (ng/mL) | This compound Peak Area (Arbitrary Units) | This compound S/N Ratio | Nintedanib Peak Area (Arbitrary Units) | Analyte/IS Peak Area Ratio |
| 10 | 5,500 | 25 | 120,000 | 21.8 |
| 25 | 14,000 | 80 | 118,500 | 8.5 |
| 50 | 28,500 | 150 | 121,000 | 4.2 |
| 100 | 55,000 | >200 | 115,000 | 2.1 |
| 250 | 120,000 | >200 | 105,000 | 0.9 |
| 500 | 210,000 | >200 | 90,000 | 0.4 |
Note: This is example data. Actual results may vary based on the instrument and method conditions. The optimal concentration in this example is highlighted in bold.
Visualizations
Caption: Workflow for the optimization of this compound internal standard concentration.
Caption: Logical relationships between IS concentration and assay performance.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Internal standard - Wikipedia [en.wikipedia.org]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HOW TO CHOOSE APPROPRATE CONCENTRION FOR INTERNAL STANDARD? - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nintedanib & Nintedanib-d8 Chromatographic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic peak shape for Nintedanib and its deuterated internal standard, Nintedanib-d8.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Nintedanib and this compound, focusing on improving peak shape.
Question: Why are my Nintedanib and/or this compound peaks showing significant tailing?
Answer:
Peak tailing for Nintedanib, a basic compound with a pKa of approximately 7.23, is a common issue in reversed-phase chromatography.[1][2] It often results from secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the column.[3][4][5] These interactions can be mitigated through several strategies:
-
Mobile Phase Modification: The addition of a basic modifier, such as triethylamine (TEA), to the mobile phase can significantly improve peak shape.[6][7][8] TEA acts as a competing base, masking the silanol groups and reducing their interaction with Nintedanib. A common concentration is 0.1% TEA in the aqueous portion of the mobile phase.[6][7][8][9]
-
pH Adjustment: Controlling the mobile phase pH is critical. Adjusting the pH to a lower value (e.g., around 3 with phosphoric acid or trifluoroacetic acid) ensures that Nintedanib is fully protonated, which can lead to better peak symmetry.[7][8][9][10][11]
-
Column Selection: Employing an end-capped C18 column or a column with a more inert stationary phase can reduce the availability of active silanol sites for secondary interactions.[3][6]
-
Sample Overload: Injecting too much analyte can lead to peak tailing.[3] Try reducing the injection volume or diluting the sample to see if the peak shape improves.[3]
Logical Workflow for Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for Nintedanib peak tailing.
Question: My peaks are fronting. What could be the cause and how can I fix it?
Answer:
Peak fronting is less common than tailing but can occur due to a few reasons:
-
Column Overload: Similar to tailing, injecting a sample that is too concentrated or has too large of a volume can lead to fronting.[3] Reducing the sample load is a primary troubleshooting step.[3]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including fronting, especially for early eluting peaks.[3] Ensure your sample solvent is compatible with or weaker than the initial mobile phase composition.
-
Column Degradation: A physical change in the column, such as a void at the inlet, can cause peak fronting.[3] If all peaks in your chromatogram are fronting, this is a likely cause. Inspecting and potentially replacing the column may be necessary.
Question: I'm observing split peaks for Nintedanib and/or this compound. What should I investigate?
Answer:
Split peaks can arise from several issues within the chromatographic system:
-
Partially Plugged Column Frit: Contamination from the sample or system can partially block the inlet frit of the column, leading to a disturbed flow path and split peaks.[12]
-
Injection Solvent Issues: A strong injection solvent can cause peak splitting.[12] As mentioned for peak fronting, the sample solvent should ideally be weaker than or match the mobile phase.
-
Column Void: A void or channel in the column packing can also result in split peaks.[12] This is a more severe issue that often requires column replacement.
Frequently Asked Questions (FAQs)
Q1: What are the typical mobile phase compositions for good Nintedanib peak shape?
A1: Successful methods often employ a C18 column with a mobile phase consisting of an aqueous component and an organic solvent like acetonitrile or methanol.[6][13] To improve peak shape, the aqueous phase is often modified. See the table below for examples.
Q2: How does this compound behave chromatographically compared to Nintedanib?
A2: this compound is a deuterated internal standard and is expected to have very similar chromatographic behavior to Nintedanib.[14] Therefore, the troubleshooting strategies for improving Nintedanib's peak shape are directly applicable to this compound. You should expect the retention times to be very close, with co-elution being possible depending on the efficiency of the chromatographic system.
Q3: Can the choice of column significantly impact peak shape?
A3: Yes, the column is a critical factor. For a basic compound like Nintedanib, using a modern, high-purity silica column that is well end-capped is recommended to minimize silanol interactions.[6] Columns with different C18 bonding technologies can also exhibit varying degrees of interaction, so screening a few different C18 columns can be a valuable exercise in method development.
Data Presentation
Table 1: Summary of Mobile Phase Compositions for Improved Nintedanib Peak Shape
| Aqueous Phase Modifier | Organic Phase | Ratio (Aqueous:Organic) | Reference |
| 0.1% Triethylamine (TEA) | Acetonitrile | 60:40 v/v | [6] |
| 0.1% TEA, pH adjusted to 3 with Orthophosphoric Acid (OPA) | Acetonitrile | 65:35 v/v | [7][8][9] |
| 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile | 60:40 v/v | [11] |
| 25 mM Potassium Dihydrogen Phosphate with 0.1% TEA, pH 7.5 | Acetonitrile | 32:68 v/v | [1] |
| Water, pH 3.0 with Orthophosphoric Acid | Acetonitrile | 50:50 (isocratic) | [10] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation with TEA for Improved Peak Shape
-
Prepare Aqueous Phase: To 1000 mL of HPLC-grade water, add 1.0 mL of triethylamine (TEA).
-
pH Adjustment (Optional but Recommended): If a low pH is desired, slowly add orthophosphoric acid or trifluoroacetic acid to the aqueous phase to adjust the pH to approximately 3.0. Monitor the pH with a calibrated pH meter.
-
Prepare Mobile Phase: Mix the prepared aqueous phase with the organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 65:35 v/v).
-
Degas: Degas the final mobile phase mixture using sonication or vacuum filtration before use.
Experimental Workflow for Mobile Phase Preparation
Caption: Workflow for preparing a modified mobile phase.
Protocol 2: Sample Preparation and Injection
-
Stock Solution: Prepare a stock solution of Nintedanib and this compound in a suitable solvent such as methanol or a mixture of water and acetonitrile (50:50 v/v).[6]
-
Working Standard: Dilute the stock solution with the initial mobile phase or a solvent weaker than the mobile phase to the desired concentration.
-
Injection: Inject a small volume (e.g., 10-20 µL) onto the column to avoid overload.[6][7][10] If peak distortion is observed, reduce the injection volume or further dilute the sample.
References
- 1. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 5. m.youtube.com [m.youtube.com]
- 6. crsubscription.com [crsubscription.com]
- 7. A stability indicating method development and... | F1000Research [f1000research.com]
- 8. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
Long-term stability assessment of Nintedanib-d8 in frozen plasma samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability assessment of Nintedanib-d8 in frozen plasma samples. This compound is a deuterated stable isotope-labeled internal standard used for the quantitative analysis of Nintedanib in biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of the internal standard (this compound) as important as the analyte (Nintedanib)?
A1: The internal standard is added to calibration standards, quality control samples, and study samples at a known concentration to correct for variability during sample processing and analysis.[1] If the internal standard is unstable and degrades during storage, its concentration will decrease, leading to an inaccurate calculation of the analyte concentration. Therefore, ensuring the stability of this compound is critical for the accuracy and reliability of the bioanalytical method.
Q2: What are the typical storage conditions for ensuring the long-term stability of this compound in plasma?
A2: For long-term storage, plasma samples containing this compound should be kept at ultra-low temperatures, typically -70°C or colder.[2] While storage at -20°C is common for some analytes, many compounds, especially in a complex biological matrix like plasma, exhibit better stability at lower temperatures.[3][4]
Q3: How many freeze-thaw cycles are acceptable for plasma samples containing this compound?
A3: The stability of this compound should be evaluated for a minimum of three freeze-thaw cycles.[2] This mimics the potential handling of clinical samples where they may be thawed and refrozen for various analyses. The concentration of this compound should remain within acceptable limits (typically ±15% of the nominal concentration) after the specified number of cycles.
Q4: What are the acceptance criteria for a long-term stability study?
A4: The mean concentration of the analyte in the stability samples should be within ±15% of the nominal concentration. At least two-thirds of the quality control samples and at least 50% at each concentration level should meet this criterion.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in this compound concentration across samples from the same time point. | Inconsistent sample collection or processing. | Ensure standardized procedures for blood collection, plasma separation, and addition of anticoagulant. Use calibrated pipettes and vortex thoroughly after spiking the internal standard. |
| Improper freezing or thawing of samples. | Freeze samples rapidly and thaw them consistently, for example, in a water bath at a controlled temperature. Avoid repeated freeze-thaw cycles beyond what has been validated.[3] | |
| Consistent decrease in this compound concentration over time. | Degradation of this compound at the storage temperature. | Verify the storage freezer's temperature and ensure it is functioning correctly. Consider storing samples at a lower temperature (e.g., -80°C instead of -20°C). |
| Adsorption of this compound to the storage container. | Use low-binding polypropylene tubes for sample storage. | |
| Interference peaks observed in the chromatogram at the retention time of this compound. | Contamination of the blank plasma or reagents. | Use high-purity reagents and screen different lots of blank plasma for potential interferences before initiating the study. |
| Co-elution of a metabolite or other endogenous component. | Optimize the chromatographic method to achieve better separation. This may involve changing the mobile phase composition, gradient, or column chemistry. | |
| Poor recovery of this compound during sample extraction. | Inefficient extraction method. | Optimize the sample preparation procedure. For Nintedanib, protein precipitation or solid-phase extraction are common methods.[6][7] Ensure the pH of the extraction solvent is appropriate for the analyte. |
| Degradation during the extraction process. | Perform the extraction process on ice or at a reduced temperature to minimize enzymatic or chemical degradation. |
Data Presentation
Table 1: Long-Term Stability of this compound in Frozen Human Plasma
| Storage Duration | Storage Temperature | Low QC (5 ng/mL) | High QC (200 ng/mL) |
| Mean Conc. (ng/mL) ± SD (n=3) | % Bias | ||
| 0 Months | -20°C | 5.02 ± 0.15 | 0.4 |
| 1 Month | -20°C | 4.95 ± 0.21 | -1.0 |
| 3 Months | -20°C | 4.88 ± 0.18 | -2.4 |
| 6 Months | -20°C | 4.81 ± 0.25 | -3.8 |
| 12 Months | -20°C | 4.72 ± 0.29 | -5.6 |
| 0 Months | -80°C | 5.01 ± 0.13 | 0.2 |
| 1 Month | -80°C | 5.03 ± 0.16 | 0.6 |
| 3 Months | -80°C | 4.98 ± 0.14 | -0.4 |
| 6 Months | -80°C | 4.95 ± 0.19 | -1.0 |
| 12 Months | -80°C | 4.92 ± 0.22 | -1.6 |
This is a hypothetical dataset for illustrative purposes.
Experimental Protocols
Detailed Methodology for Long-Term Stability Assessment
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare working solutions by diluting the stock solution with the appropriate solvent to achieve concentrations required for spiking into plasma.
-
-
Preparation of Quality Control (QC) Samples:
-
Use pooled, blank human plasma (with the same anticoagulant as the study samples) that has been screened for interferences.
-
Spike the blank plasma with the this compound working solution to prepare low and high concentration QC samples.
-
Aliquot the QC samples into appropriately labeled polypropylene tubes.
-
-
Storage of Stability Samples:
-
Prepare a sufficient number of aliquots for each time point and storage condition.
-
Store the samples in validated freezers at the specified temperatures (e.g., -20°C and -80°C).
-
-
Sample Analysis:
-
At each designated time point (e.g., 0, 1, 3, 6, 12 months), retrieve the required number of QC samples from each storage condition.
-
Thaw the samples under controlled conditions.
-
Analyze the samples using a validated bioanalytical method (e.g., LC-MS/MS) alongside a freshly prepared calibration curve and a set of freshly prepared QC samples (comparison samples).
-
-
Data Evaluation:
-
Calculate the concentration of this compound in the stability samples using the calibration curve.
-
Determine the percent bias of the mean concentration of the stability samples from the nominal concentration. The acceptance criterion is typically within ±15%.
-
Visualizations
References
- 1. capa.org.tw [capa.org.tw]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmda.go.jp [pmda.go.jp]
- 6. roswellpark.org [roswellpark.org]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low and variable recovery of Nintedanib-d8 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the sample extraction of Nintedanib-d8, a common internal standard for the quantification of Nintedanib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterated form of Nintedanib, meaning that eight hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard (IS) for the quantitative analysis of Nintedanib in biological samples using mass spectrometry-based methods like LC-MS/MS. Since this compound is chemically and physically almost identical to Nintedanib, it behaves similarly during sample extraction and chromatographic separation. Its different mass allows the mass spectrometer to distinguish it from the unlabeled Nintedanib, enabling accurate quantification by correcting for variations in sample preparation and instrument response.
Q2: What are the common sample extraction techniques for Nintedanib and this compound from biological matrices?
The most common techniques for extracting Nintedanib and its internal standard, this compound, from biological matrices such as plasma and serum are:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[1][2][3][4] This is often followed by centrifugation to separate the precipitated proteins from the supernatant containing the analyte and internal standard.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent.[5]
-
Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to retain the analytes of interest while interferences are washed away.[6] The analytes are then eluted with a different solvent. This technique can provide cleaner extracts compared to PPT and LLE.
Q3: What are the known physicochemical properties of Nintedanib?
Understanding the properties of Nintedanib is crucial for optimizing extraction conditions.
| Property | Value | Reference |
| Molecular Formula | C31H33N5O4 | [7] |
| Molecular Weight | 539.6 g/mol | [7] |
| Solubility | pH-dependent, with increased solubility at acidic pH < 3 | [8] |
| Protein Binding | 97.8% | [6][9] |
Troubleshooting Guide: Low and Variable Recovery of this compound
Low and variable recovery of the internal standard, this compound, is a critical issue that can compromise the accuracy and precision of the bioanalytical method. This guide provides a systematic approach to troubleshooting this problem.
Diagram: General Troubleshooting Workflow
Caption: A flowchart for troubleshooting low and variable this compound recovery.
Issue 1: Problems with Protein Precipitation (PPT)
Symptom: Low and variable recovery of this compound after protein precipitation.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Protein Precipitation: Insufficient precipitating agent or inadequate vortexing can lead to incomplete protein removal and co-precipitation of the analyte.[10] | Increase the ratio of organic solvent (e.g., acetonitrile) to plasma, typically 3:1 or 4:1. Ensure vigorous vortexing for at least 1 minute to ensure thorough mixing and protein denaturation. |
| Analyte Co-precipitation: this compound might get trapped within the precipitated protein pellet. | After adding the precipitating solvent, allow the sample to stand for a few minutes at a low temperature (e.g., 4°C) before centrifugation to enhance protein precipitation and minimize analyte entrapment. |
| pH Effects: The pH of the sample after solvent addition might influence the solubility and stability of this compound. | Consider adjusting the pH of the sample before or after the addition of the precipitating solvent. Since Nintedanib's solubility increases at acidic pH, adding a small amount of acid (e.g., formic acid) might improve recovery.[8] |
Issue 2: Challenges in Liquid-Liquid Extraction (LLE)
Symptom: Poor and inconsistent recovery of this compound with LLE.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Organic Solvent: The chosen organic solvent may not have the optimal polarity to efficiently extract this compound from the aqueous matrix. | Experiment with different organic solvents of varying polarities (e.g., ethyl acetate, methyl tert-butyl ether). A mixture of solvents can also be tested to fine-tune the extraction efficiency. |
| Suboptimal pH of Aqueous Phase: The ionization state of this compound, which is pH-dependent, significantly affects its partitioning between the aqueous and organic phases. | Adjust the pH of the plasma sample to suppress the ionization of this compound, thereby increasing its affinity for the organic phase. Since Nintedanib is a basic compound, adjusting the pH to be 1-2 units above its pKa is recommended. |
| Emulsion Formation: The formation of an emulsion layer between the two phases can make phase separation difficult and lead to analyte loss.[10] | To break up emulsions, try adding salt (salting out), gentle centrifugation, or filtering through a glass wool plug. |
| Insufficient Mixing or Phase Separation: Inadequate vortexing can lead to incomplete extraction, while insufficient centrifugation time may result in poor phase separation. | Ensure vigorous vortexing for an adequate duration (e.g., 2-5 minutes) to maximize the surface area for extraction. Increase the centrifugation time and/or speed to achieve a clean separation of the two layers. |
Issue 3: Complications with Solid-Phase Extraction (SPE)
Symptom: Low and erratic recovery of this compound using SPE.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Improper Sorbent Selection: The chosen SPE sorbent (e.g., C18, HLB) may not be suitable for retaining this compound.[11][12] | Select a sorbent based on the physicochemical properties of Nintedanib (e.g., a polymeric reversed-phase sorbent for hydrophobic compounds).[13] |
| Inadequate Cartridge Conditioning/Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to poor retention of the analyte.[11][14] | Ensure the cartridge is conditioned with an appropriate organic solvent (e.g., methanol) to activate the sorbent, followed by equilibration with an aqueous solution similar in composition to the sample loading solution.[14] |
| Sample Overload: Loading too much sample volume or a sample with a high concentration of interfering substances can exceed the capacity of the SPE sorbent.[14] | Reduce the sample volume or dilute the sample before loading. Alternatively, use an SPE cartridge with a larger sorbent mass.[14] |
| Incorrect Wash Solvent: The wash solvent may be too strong, causing premature elution of this compound.[12][15] | Use a weaker wash solvent that is strong enough to remove interferences but not the analyte. Test different proportions of organic and aqueous solvents in the wash solution. |
| Inefficient Elution: The elution solvent may not be strong enough to completely desorb this compound from the sorbent.[12] | Increase the strength of the elution solvent by increasing the percentage of the organic component or by using a stronger organic solvent. Adjusting the pH of the elution solvent can also improve recovery. |
| High Flow Rate: A high flow rate during sample loading, washing, or elution can prevent efficient interaction between the analyte and the sorbent.[12][14] | Decrease the flow rate during all steps of the SPE process to allow for adequate equilibration and interaction.[11] |
Issue 4: Analyte Stability and Non-Specific Binding
Symptom: Consistently low recovery of this compound regardless of the extraction method.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Degradation of this compound: The analyte may be unstable under the experimental conditions (e.g., pH, temperature, light exposure).[16][17] | Conduct stability experiments by incubating this compound in the sample matrix under various conditions to identify the cause of degradation. If instability is observed, consider adding antioxidants, protecting samples from light, or performing the extraction at a lower temperature.[17] Studies have shown Nintedanib to be susceptible to acidic, oxidative, and photolytic conditions.[18][19] |
| Non-Specific Binding: this compound may adsorb to the surface of plasticware (e.g., pipette tips, collection tubes).[16] | Use low-binding polypropylene tubes and pipette tips. Silanized glassware can also be used to minimize adsorption. Adding a small amount of organic solvent or a surfactant to the reconstitution solvent can also help reduce non-specific binding. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
Pipette 100 µL of plasma sample into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard, this compound.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Diagram: Protein Precipitation Workflow
Caption: A schematic of the protein precipitation workflow for this compound extraction.
Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol and may require optimization for specific SPE cartridges and matrices.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% formic acid in water) onto the cartridge at a low flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Nintedanib and this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Diagram: Solid-Phase Extraction Workflow
Caption: A step-by-step diagram of the solid-phase extraction process.
References
- 1. Optimization and Appraisal of Nintedanib-Loaded Mixed Polymeric Micelles as a Potential Nanovector for Non-Invasive Pulmonary Fibrosis Mitigation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. roswellpark.org [roswellpark.org]
- 7. Nintedanib | C31H33N5O4 | CID 135423438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Nintedanib - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. welch-us.com [welch-us.com]
- 13. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 15. silicycle.com [silicycle.com]
- 16. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 17. welchlab.com [welchlab.com]
- 18. sciforum.net [sciforum.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Nintedanib-d8 Analysis by Electrospray Ionization LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for the Nintedanib-d8 signal in electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, this compound.[1][2][3] This interference reduces the signal intensity of the analyte, leading to decreased sensitivity, poor precision, and inaccurate quantification in LC-MS/MS bioanalysis.[1][4] Since this compound is used as an internal standard for the quantification of Nintedanib, any suppression of its signal can lead to erroneous calculations of the native drug's concentration.[5]
Q2: What are the common causes of ion suppression in ESI?
A2: Ion suppression in ESI can arise from several factors:
-
Matrix Components: Endogenous substances from biological samples like phospholipids, salts, and proteins are major contributors to ion suppression.[3][6]
-
High Analyte Concentration: High concentrations of the analyte or the internal standard itself can lead to saturation of the ESI process, causing suppression.[7]
-
Mobile Phase Additives: Non-volatile buffers or high concentrations of ion-pairing reagents can interfere with the ionization process.
-
Co-eluting Drugs or Metabolites: Other compounds in the sample that elute at the same time as this compound can compete for ionization.[4]
Q3: How can I detect ion suppression for my this compound signal?
A3: A common method to assess ion suppression is the post-column infusion experiment.[1][3] In this technique, a constant flow of a this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.[1] Another method is to compare the peak area of this compound in a neat solution versus its peak area when spiked into a blank, extracted matrix. A lower peak area in the matrix sample suggests ion suppression.[1][3]
Q4: Is this compound a suitable internal standard to compensate for ion suppression?
A4: Yes, a stable isotope-labeled internal standard like this compound is the preferred choice to compensate for matrix effects.[5][8] Since it is chemically identical to Nintedanib, it will have the same chromatographic retention time and ionization efficiency. Therefore, any ion suppression affecting Nintedanib should equally affect this compound, allowing for an accurate ratio and reliable quantification.[5] However, it's crucial to ensure that the concentration of the internal standard is not excessively high, as it could cause ion suppression itself.[1]
Troubleshooting Guide: Minimizing this compound Ion Suppression
This guide provides a systematic approach to troubleshooting and minimizing ion suppression for the this compound signal.
Problem 1: Low or Inconsistent this compound Signal Intensity
| Possible Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Matrix Effects | Optimize Sample Preparation: The goal is to remove interfering matrix components, particularly phospholipids, from the sample. | Protocol: Evaluate different sample preparation techniques. While protein precipitation (PPT) is simple, it may not be sufficient for removing phospholipids.[6] Consider Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a cleaner sample extract.[2][6] |
| Modify Chromatographic Conditions: Adjust the HPLC/UPLC method to separate this compound from the ion-suppressing regions. | Protocol: Modify the gradient elution profile to ensure this compound does not elute in the void volume or with late-eluting, highly retained matrix components.[1] Experiment with different C18 columns or alternative stationary phases. | |
| Dilute the Sample: Reducing the concentration of matrix components can alleviate ion suppression. | Protocol: Dilute the sample extract with the initial mobile phase.[7] Be mindful that this will also dilute the analyte, so ensure the final concentration is above the lower limit of quantification (LLOQ). |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound
| Possible Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Secondary Interactions with Stationary Phase | Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Nintedanib and its interaction with the column. | Protocol: For basic compounds like Nintedanib, a mobile phase pH at least two units below its pKa will ensure it is in a consistent, positively charged state.[9] |
| Use Ion-Pairing Reagents: These can improve peak shape for ionic compounds. | Protocol: Introduce a suitable ion-pairing reagent like an alkyl sulfonate to the mobile phase.[10][11] Start with a low concentration (e.g., 0.005 M) and optimize.[9] Be aware that ion-pairing reagents themselves can cause ion suppression. | |
| Column Contamination or Degradation | Implement Column Washing and Regeneration: Contaminants from the matrix can build up on the column. | Protocol: After each analytical run or batch, flush the column with a strong solvent (e.g., high percentage of organic solvent) to remove strongly retained matrix components.[12] |
Experimental Protocols & Data
Table 1: Recommended Starting UPLC-MS/MS Parameters for Nintedanib Analysis
This table provides a summary of typical parameters used in published methods for the analysis of Nintedanib, which can be adapted for this compound.
| Parameter | Recommended Condition | Reference |
| Chromatography | ||
| Column | Acquity UPLC BEH C18 (2.1mm x 50mm, 1.7µm) | [13][14][15] |
| Mobile Phase A | 0.1% Formic Acid in Water | [13][14][15] |
| Mobile Phase B | Acetonitrile | [13][14][15] |
| Flow Rate | 0.30 - 0.40 mL/min | [13][14][15] |
| Gradient | Gradient elution (specifics to be optimized) | [13][14][15] |
| Injection Volume | 5 µL | [13] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [13][14][15] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [13][14][15] |
| Precursor Ion (m/z) for Nintedanib | 540.3 | [13][14][15] |
| Product Ion (m/z) for Nintedanib | 113.1 | [13][14][15] |
Note: The MRM transition for this compound will need to be determined by infusing a standard solution. The precursor ion will be shifted by +8 Da, and the product ion may or may not be the same as the unlabeled compound.
Table 2: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective, significant matrix components like phospholipids may remain in the supernatant, leading to ion suppression.[2][6] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, can remove many interfering substances. | More time-consuming and requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, highly selective, and effective at removing phospholipids.[2] | Most complex and expensive method, requires method development to optimize the sorbent and elution conditions. |
Visualizing Workflows and Concepts
Diagram 1: General Workflow for Troubleshooting Ion Suppression
Caption: A logical workflow for identifying and mitigating ion suppression.
Diagram 2: Mechanism of Ion Suppression in the ESI Droplet
Caption: Competition for charge and surface access within the ESI droplet.
This technical support center provides a starting point for addressing ion suppression issues with this compound. Remember that methodical experimentation and careful data analysis are key to achieving a robust and reliable bioanalytical method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. welch-us.com [welch-us.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Nintedanib-d8 Technical Support Center: Ensuring Quantitative Accuracy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Nintedanib-d8 as an internal standard in quantitative analysis. Accurate quantification is paramount in drug development, and the isotopic purity of internal standards plays a critical role in achieving reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
A1: this compound is a deuterated form of Nintedanib, meaning specific hydrogen atoms in the Nintedanib molecule have been replaced with deuterium, a stable isotope of hydrogen. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Because this compound is chemically almost identical to Nintedanib, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in the analytical process, leading to more accurate and precise quantification of Nintedanib in biological samples.
Q2: What is isotopic purity and why is it crucial for this compound?
A2: Isotopic purity refers to the percentage of the deuterated compound (this compound) that is free from its non-deuterated counterpart (Nintedanib) and other isotopic variants. High isotopic purity is critical because the presence of unlabeled Nintedanib as an impurity in the this compound internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[1]
Q3: What is "cross-talk" or isotopic interference in the context of using this compound?
A3: "Cross-talk," or isotopic interference, refers to the phenomenon where the signal of the analyte (Nintedanib) contributes to the signal of the internal standard (this compound), or vice versa, in a mass spectrometry assay.[2][3] This can occur due to the natural abundance of isotopes (e.g., ¹³C) in the Nintedanib molecule, which can result in a mass peak that overlaps with the mass peak of the deuterated internal standard. This interference can lead to inaccurate quantification, often causing non-linearity in the calibration curve and biased results.[2][3][4]
Q4: How can I assess the isotopic purity of my this compound standard?
A4: The isotopic purity of this compound is typically provided by the supplier in the Certificate of Analysis (CoA). The CoA should detail the isotopic distribution and the percentage of the desired deuterated species. It is also good practice to independently verify the purity upon receipt by infusing a concentrated solution of the this compound into the mass spectrometer and examining the mass spectrum for the presence of the unlabeled Nintedanib.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in quantitative LC-MS/MS assays.
| Issue | Potential Cause | Recommended Action |
| Poor calibration curve linearity (r² < 0.99) | 1. Isotopic interference ("cross-talk"): The Nintedanib signal may be contributing to the this compound signal, especially at high analyte concentrations.[2][3][4] 2. Suboptimal internal standard concentration: The concentration of this compound may not be appropriate for the calibration range. | 1. Check for isotopic overlap: Analyze a high concentration standard of Nintedanib and monitor the mass transition for this compound to assess the degree of cross-talk. 2. Optimize IS concentration: Adjust the this compound concentration to be in the mid-range of the calibration curve. 3. Use a nonlinear calibration model: In cases of known interference, a nonlinear regression model may provide a more accurate fit.[2][3] |
| Inaccurate results at the Lower Limit of Quantification (LLOQ) | 1. Impurity of the internal standard: The this compound may contain a significant amount of unlabeled Nintedanib.[1] 2. Contribution from blank matrix: Endogenous interferences in the matrix may be co-eluting with Nintedanib. | 1. Verify IS purity: Analyze the this compound solution to check for the presence and contribution of unlabeled Nintedanib. If significant, obtain a higher purity standard. 2. Improve chromatographic separation: Optimize the LC method to separate Nintedanib from any interfering matrix components. |
| Chromatographic peak splitting or shifting for this compound | 1. Isotope effect: Deuterium substitution can sometimes lead to slight changes in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect."[5] 2. Column degradation: The analytical column may be losing its resolving power. | 1. Confirm co-elution: Ensure that the peak apex of Nintedanib and this compound are as close as possible. Minor shifts are sometimes acceptable if consistent. 2. Replace the analytical column: If peak shape degrades for both analyte and IS, replace the column. |
| High variability in quality control (QC) samples | 1. Inconsistent sample preparation: Variability in extraction recovery can affect precision. 2. Matrix effects: Ion suppression or enhancement may vary between different lots of biological matrix. | 1. Ensure consistent procedure: Standardize all steps of the sample preparation workflow. 2. Evaluate matrix effects: Perform post-extraction addition experiments with different matrix lots to assess the consistency of ion suppression/enhancement. A stable isotope-labeled IS should ideally compensate for these effects. |
Experimental Protocols
Representative UPLC-MS/MS Method for Nintedanib Quantification
This protocol is a representative method and may require optimization for specific instrumentation and matrices.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Analytical Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 95% A, decrease to 5% A over 2.5 min, hold for 0.5 min, return to initial conditions and equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Nintedanib: 540.3 > 113.1 This compound (hypothetical): 548.3 > 113.1 (or other appropriate fragment) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 1000 L/hr |
Note: The MRM transition for this compound is hypothetical and should be optimized based on the actual fragmentation pattern of the standard.
Data Presentation
Table 1: Representative Certificate of Analysis Specifications for this compound
| Parameter | Specification |
| Chemical Formula | C₃₁H₂₅D₈N₅O₄ |
| Molecular Weight | 547.70 g/mol |
| Isotopic Purity | ≥ 98% |
| Deuterium Incorporation | ≥ 99% atom % D |
| Chemical Purity (by HPLC) | ≥ 98% |
| Unlabeled Nintedanib | ≤ 0.5% |
Table 2: Impact of this compound Isotopic Purity on Quantitative Accuracy (Hypothetical Data)
This table illustrates the potential impact of varying levels of unlabeled Nintedanib impurity in the this compound internal standard on the accuracy of low concentration QC samples.
| Nintedanib Concentration (ng/mL) | This compound Purity (Unlabeled Impurity) | Measured Concentration (ng/mL) | Accuracy (%) |
| 1.0 (LLOQ) | 99.5% (0.5%) | 1.08 | 108% |
| 1.0 (LLOQ) | 99.0% (1.0%) | 1.15 | 115% |
| 1.0 (LLOQ) | 98.0% (2.0%) | 1.31 | 131% |
| 5.0 (Low QC) | 99.5% (0.5%) | 5.05 | 101% |
| 5.0 (Low QC) | 99.0% (1.0%) | 5.12 | 102.4% |
| 5.0 (Low QC) | 98.0% (2.0%) | 5.25 | 105% |
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of Nintedanib using this compound as an internal standard.
Caption: A logical troubleshooting workflow for diagnosing and resolving inaccurate quantitative results when using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. Development and validation of nintedanib esylate RP-HPLC method [wisdomlib.org]
Technical Support Center: Enhancing Nintedanib LC-MS/MS Assay Sensitivity with Nintedanib-d8
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assays for Nintedanib, utilizing its deuterated internal standard, Nintedanib-d8.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound as an internal standard (IS) in an LC-MS/MS assay for Nintedanib?
A1: The primary advantage of using a stable isotope-labeled internal standard (SIL-IS) like this compound is its ability to compensate for variability during sample preparation and analysis. Since this compound is chemically identical to Nintedanib, it exhibits similar extraction recovery, ionization efficiency, and chromatographic retention time. This co-elution and similar behavior in the mass spectrometer source help to correct for matrix effects, leading to improved accuracy, precision, and overall sensitivity of the assay.
Q2: Can I use a different internal standard if this compound is unavailable?
A2: While this compound is the ideal internal standard, other compounds can be used if it is not available. Some published methods have successfully used diazepam or carbamazepine as internal standards.[1][2] However, it is crucial to thoroughly validate the method with the chosen IS to ensure it adequately compensates for analytical variability. A structural analog that is not expected to be present in the samples is the next best choice after a SIL-IS.
Q3: What are the typical MRM transitions for Nintedanib and a potential transition for this compound?
A3: For Nintedanib, a common precursor-to-product ion transition monitored in multiple reaction monitoring (MRM) mode is m/z 540.3 → 113.1.[1] For this compound, the precursor ion would be shifted by the mass of the deuterium atoms. Assuming the deuterium atoms are on non-exchangeable positions, the precursor ion for this compound would be approximately m/z 548.3. The product ion would likely be the same as for Nintedanib (m/z 113.1), assuming the fragmentation does not involve the deuterated part of the molecule. However, the exact transitions should be determined experimentally by infusing the this compound standard into the mass spectrometer.
Q4: What is a typical lower limit of quantification (LLOQ) I can expect to achieve for Nintedanib in plasma?
A4: Published LC-MS/MS methods for Nintedanib in human or animal plasma have reported LLOQs ranging from 0.1 ng/mL to 1.0 ng/mL.[1][3] A highly sensitive method has been validated with a calibration range of 0.500 - 250 ng/mL.[4] Achieving a low LLOQ depends on optimizing the sample preparation, chromatographic separation, and mass spectrometer parameters.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient sample extraction and recovery. 2. Suboptimal ionization of Nintedanib. 3. Ion suppression due to matrix effects. 4. Poor chromatographic peak shape. | 1. Optimize Sample Preparation: Evaluate different extraction techniques. While protein precipitation is fast, solid-phase extraction (SPE) often provides a cleaner extract, reducing matrix effects and improving sensitivity.[4][5] 2. Enhance Ionization: Nintedanib is typically analyzed in positive electrospray ionization (ESI) mode.[1] Ensure the mobile phase has an acidic modifier (e.g., 0.1% formic acid) to promote protonation.[1] Optimize source parameters like capillary voltage, source temperature, and gas flows.[6] 3. Mitigate Matrix Effects: The use of this compound is the most effective way to compensate for ion suppression.[7] Additionally, ensure adequate chromatographic separation from endogenous plasma components. Diluting the sample extract can also reduce matrix effects, but may compromise sensitivity.[7] 4. Improve Chromatography: Use a high-efficiency column (e.g., UPLC BEH C18, 1.7 µm).[1] Optimize the gradient elution to ensure a sharp, symmetrical peak. Poor peak shape can be caused by column degradation, improper mobile phase pH, or sample solvent effects. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Unstable autosampler temperature. 3. Fluctuation in MS/MS signal. | 1. Standardize Procedures: Ensure consistent timing and technique for all sample preparation steps. The use of this compound helps to correct for minor inconsistencies. 2. Control Temperature: Maintain the autosampler at a constant, cool temperature (e.g., 4°C) to prevent degradation of Nintedanib in the processed samples. 3. Check System Stability: Infuse a standard solution of Nintedanib and this compound to check for stable signal intensity. If the signal is fluctuating, the mass spectrometer may require cleaning or tuning. |
| Peak Tailing or Fronting | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Mismatch between sample solvent and mobile phase. | 1. Reduce Injection Volume: Inject a smaller volume of the sample extract onto the column. 2. Adjust Mobile Phase: Ensure the mobile phase pH is appropriate for Nintedanib's chemical properties. The addition of a small amount of an organic modifier to the sample solvent can sometimes improve peak shape. 3. Solvent Matching: If possible, the final sample solvent should be similar in composition to the initial mobile phase conditions to avoid peak distortion. |
| Carryover | Analyte adsorption to surfaces in the autosampler or column. | 1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash routine. A mixture of acetonitrile, methanol, and isopropanol with a small amount of acid or base can be effective. 2. Inject Blanks: Run blank injections after high concentration samples to ensure that there is no carryover affecting the subsequent sample. |
Quantitative Data Summary
The following table summarizes key parameters from published sensitive LC-MS/MS methods for Nintedanib analysis.
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | [1] | [3] | [4] |
| Matrix | Rat Plasma | Mouse Plasma | Human Plasma |
| Internal Standard | Diazepam | Diazepam | Not Specified |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Solid Phase Extraction |
| LC Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | C18 |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | Acetonitrile and 1% Formic Acid in Water | Acetonitrile/Methanol with Formic Acid |
| LLOQ | 1.0 ng/mL | 0.1 ng/mL | 0.5 ng/mL |
| Calibration Range | 1.0 - 200 ng/mL | 0.1 - 500 ng/mL | 0.5 - 250 ng/mL |
Experimental Protocols
Detailed Protocol for Sample Preparation using Protein Precipitation
This protocol is adapted from methodologies described for the analysis of Nintedanib in plasma.[1][3]
-
Sample Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration should be optimized to be near the midpoint of the calibration curve) to each plasma sample, except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.
Detailed Protocol for LC-MS/MS Analysis
This protocol provides a starting point for method development, based on common parameters from published studies.[1][3][4]
-
LC System: UPLC System
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
0.0 - 0.5 min: 10% B
-
0.5 - 2.0 min: 10% to 90% B (linear gradient)
-
2.0 - 2.5 min: 90% B
-
2.5 - 2.6 min: 90% to 10% B (linear gradient)
-
2.6 - 3.5 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Nintedanib: m/z 540.3 → 113.1
-
This compound: m/z 548.3 → 113.1 (To be confirmed experimentally)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Energy and Cone Voltage: To be optimized for each analyte and instrument.
-
Visualizations
Caption: Experimental workflow for Nintedanib analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. roswellpark.org [roswellpark.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Identification of potential degradation products of Nintedanib-d8 under stress conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nintedanib-d8. The information provided is based on published studies of Nintedanib's stability and degradation pathways. While specific forced degradation studies on this compound are not extensively published, the degradation behavior is expected to be analogous to that of non-deuterated Nintedanib. Differences in degradation rates may occur due to the kinetic isotope effect.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under various stress conditions?
A1: Based on studies of Nintedanib, the deuterated form is expected to degrade under hydrolytic (acidic, neutral, and alkaline) and specific oxidative conditions. It is generally stable under photolytic and thermal stress.[1][2] Nine degradation products (DPs) have been identified for Nintedanib under various stress conditions.[2]
Under acidic hydrolysis , a significant degradation product is formed that contains a free aromatic amine moiety, which is a structural alert for potential mutagenicity.[2] In some studies, one major degradation product was observed under acidic conditions.[3]
Under alkaline hydrolysis , up to three degradation products have been reported.[3]
Under oxidative stress (e.g., using 30% H₂O₂), as many as five degradation products have been identified.[3]
Nintedanib has been found to be stable under thermal and photolytic conditions in several studies.[1][2][4]
Q2: How does the deuterium labeling in this compound affect its stability and degradation profile?
Q3: What are the recommended analytical techniques for identifying and quantifying this compound and its degradation products?
A3: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) are the most powerful techniques for this purpose.[2][5]
-
UPLC-Q-TOF/MS/MS has been used to characterize and establish the fragmentation pathways of Nintedanib and its degradation products.[2]
-
RP-HPLC methods with UV detection are also widely used for routine analysis and stability studies.[3]
Troubleshooting Guides
Issue 1: Co-elution of this compound and its degradation products in the chromatogram.
-
Possible Cause: The chromatographic method is not optimized for the separation of all compounds.
-
Troubleshooting Steps:
-
Modify the Mobile Phase Gradient: Adjust the gradient profile to increase the separation between closely eluting peaks. A shallower gradient can improve resolution.
-
Change the Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile, methanol) or a combination. The use of acetonitrile:methanol (90:10) has been reported to be effective.[1][2]
-
Adjust the pH of the Aqueous Phase: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Nintedanib and some of its degradation products. A mobile phase containing 0.1% formic acid (pH 3.0) has been successfully used.[1][2]
-
Select a Different Column: If resolution is still an issue, consider a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency. An ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) column has been shown to provide good separation.[1][2]
-
Issue 2: Poor peak shape for this compound or its degradation products.
-
Possible Cause: Secondary interactions with the stationary phase, improper mobile phase pH, or column overload.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the pH is appropriate for the analytes. For Nintedanib, an acidic mobile phase is generally recommended.
-
Use a Suitable Column: A high-quality, end-capped column can minimize peak tailing.
-
Reduce Sample Concentration: Inject a more dilute sample to check for column overload.
-
Add an Ion-Pairing Agent (if necessary): For highly basic compounds, a small amount of an ion-pairing agent might improve peak shape, but this should be a last resort as it can be harsh on the column and MS system.
-
Issue 3: Difficulty in identifying and confirming the structure of unknown degradation products.
-
Possible Cause: Insufficient data from the analytical instrumentation.
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): Utilize techniques like Q-TOF/MS to obtain accurate mass measurements of the parent and fragment ions. This allows for the determination of the elemental composition of the degradation products.
-
Tandem Mass Spectrometry (MS/MS): Perform fragmentation studies on the degradation products and compare the fragmentation patterns with that of the parent drug, this compound. This helps in identifying the part of the molecule that has been modified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of a major degradation product, isolation of the compound followed by NMR analysis is the gold standard.[2]
-
Quantitative Data Summary
The following tables summarize the conditions and extent of degradation of Nintedanib as reported in various studies. This data can serve as a reference for expected degradation levels of this compound.
Table 1: Summary of Nintedanib Degradation under Different Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Degradation Observed | Number of Degradation Products | Reference |
| Acidic Hydrolysis | 1M HCl | 12 hours (reflux) | Yes | 1 | [3] |
| Alkaline Hydrolysis | 1M NaOH | 12 hours (reflux) | Yes | 3 | [3] |
| Neutral Hydrolysis | Water | - | Yes | - | [2] |
| Oxidative | 30% H₂O₂ | 24 hours (RT) | Yes | 5 | [3] |
| Oxidative | H₂O₂/AIBN | - | Yes | - | [2] |
| Photolytic | 1.2 x 10⁶ lux hours | - | No significant degradation | 2 (minor) | [3] |
| Thermal | 80°C | 8 hours | No significant degradation | 0 | [4] |
Note: The number of degradation products can vary depending on the specific experimental conditions and the sensitivity of the analytical method used.
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This is a generalized protocol based on common practices for forced degradation studies of Nintedanib.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N HCl.
-
Reflux the solution at 80°C for a specified period (e.g., 2-8 hours).
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1N NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N NaOH.
-
Reflux the solution at 80°C for a specified period.
-
Cool and neutralize with 1N HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3-30% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Keep the solid drug substance or a solution of the drug in an oven at a high temperature (e.g., 80-100°C) for a specified duration.
-
For the solution, cool and dilute as necessary. For the solid, dissolve in a suitable solvent and dilute.
-
-
Photolytic Degradation:
-
Expose a solution of the drug to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a specified duration (e.g., to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating analytical method (e.g., UPLC-MS/MS).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Nintedanib Quantification: A Comparative Guide to Internal Standard Selection—Nintedanib-d8 versus a Structural Analogue
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Nintedanib, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison between the use of a deuterated internal standard, specifically Nintedanib-d8, and a structural analogue for the quantification of Nintedanib in biological matrices. The selection of a suitable IS is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability during sample preparation and analysis.
Stable isotope-labeled (SIL) internal standards, such as this compound, are generally considered the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte, leading to similar behavior during extraction, chromatography, and ionization, which often results in better compensation for matrix effects and variability. However, the availability and cost of SIL standards can be a consideration.
Structural analogues, which are compounds with similar chemical structures to the analyte, present a more readily available and cost-effective alternative. While they can provide acceptable results, their different chromatographic and ionization characteristics compared to the analyte can sometimes lead to inadequate compensation for matrix effects and other sources of variability.
This guide presents a summary of the performance characteristics of both types of internal standards based on available experimental data, detailed experimental protocols for Nintedanib quantification, and visualizations of the analytical workflow and the relevant Nintedanib signaling pathway.
Performance Data Comparison
The following table summarizes the validation parameters for LC-MS/MS methods using either a deuterated internal standard (Nintedanib-¹³C-d₃, as a proxy for this compound) or a structural analogue (Diazepam).
| Performance Parameter | Nintedanib-¹³C-d₃ (Deuterated IS) | Diazepam (Structural Analogue IS) |
| Linearity Range | 1.0 - 250 ng/mL | 1.0 - 200 ng/mL |
| Accuracy (%) | 97.5 - 103% | 88.1 - 110.4% |
| Precision (% RSD) | ≤ 2.93% | ≤ 10.8% |
| Matrix Effect | Expected to be minimal and compensated | Potential for differential matrix effects |
| Recovery (%) | Not explicitly stated, but expected to be similar to analyte | Not explicitly stated |
Experimental Protocols
Method 1: Nintedanib Quantification using a Deuterated Internal Standard (Nintedanib-¹³C-d₃)
This protocol is based on a validated bioanalytical method for the determination of nintedanib in human plasma.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of human plasma, add the internal standard solution (Nintedanib-¹³C-d₃).
-
Perform a solid-phase extraction procedure for sample clean-up and concentration.
2. LC-MS/MS Conditions:
-
HPLC Column: C18 column
-
Mobile Phase: Acetonitrile/Methanol with Formic Acid
-
Flow Rate: 300 µL/min
-
Detection: Tandem Mass Spectrometry (MS/MS)
Method 2: Nintedanib Quantification using a Structural Analogue Internal Standard (Diazepam)
This protocol is based on a validated UPLC-MS/MS method for the determination of nintedanib in rat plasma.[1][2]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of rat plasma, add 20 µL of the internal standard solution (Diazepam).
-
Add acetonitrile to precipitate plasma proteins.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for injection.
2. UPLC-MS/MS Conditions:
-
UPLC Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[1][2]
-
Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water[1][2]
-
Detection: Triple quadrupole tandem mass spectrometer with positive electrospray ionization (ESI)[1][2]
-
MRM Transitions:
Visualizations
Caption: Experimental workflow for Nintedanib quantification.
Caption: Nintedanib mechanism of action signaling pathway.
References
- 1. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
Cross-validation of a Nintedanib bioanalytical method using Nintedanib-d8 between two laboratories
This guide provides a comprehensive comparison of a bioanalytical method for Nintedanib in human plasma, cross-validated between two independent laboratories. The method utilizes Nintedanib-d8 as the internal standard (IS) and employs liquid chromatography with tandem mass spectrometry (LC-MS/MS) for quantification. This document is intended for researchers, scientists, and drug development professionals to demonstrate the reproducibility and reliability of the bioanalytical method when transferred between different sites.
The cross-validation was performed in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4]
Experimental Protocols
A detailed description of the methodologies employed in both laboratories is provided below.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Primary stock solutions of Nintedanib and this compound were prepared in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Working Solutions: A series of working standard solutions of Nintedanib were prepared by serial dilution of the stock solution with a mixture of acetonitrile and water. A separate working solution of the internal standard, this compound, was also prepared.
-
Calibration Standards (CS): Calibration standards were prepared by spiking blank human plasma with the appropriate Nintedanib working solutions to achieve a concentration range of 0.5 to 250 ng/mL.[5]
-
Quality Control (QC) Samples: QC samples were prepared in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.5 ng/mL
-
Low Quality Control (LQC): 1.5 ng/mL
-
Medium Quality Control (MQC): 100 ng/mL
-
High Quality Control (HQC): 200 ng/mL
-
Sample Preparation
A protein precipitation method was employed for the extraction of Nintedanib and this compound from human plasma.
-
To 100 µL of plasma sample (CS, QC, or study sample), 25 µL of the this compound internal standard working solution was added and vortexed.
-
Protein precipitation was induced by adding 300 µL of acetonitrile.
-
The samples were vortex-mixed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the mobile phase, and an aliquot was injected into the LC-MS/MS system.
LC-MS/MS Analysis
The analysis was performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) was used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B) was employed.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) was used to monitor the precursor-to-product ion transitions for Nintedanib and this compound.
Data Presentation
The cross-validation involved the analysis of two sets of QC samples prepared by each laboratory and exchanged for analysis. The results from both laboratories were compared to assess the inter-laboratory variability.
Table 1: Inter-Laboratory Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Laboratory A Measured Conc. (ng/mL) (Mean ± SD, n=6) | Laboratory B Measured Conc. (ng/mL) (Mean ± SD, n=6) | Laboratory A Accuracy (%) | Laboratory B Accuracy (%) | Inter-Lab Precision (%CV) |
| LQC | 1.50 | 1.45 ± 0.08 | 1.54 ± 0.09 | 96.7 | 102.7 | 4.2 |
| MQC | 100 | 102.3 ± 4.1 | 98.7 ± 5.2 | 102.3 | 98.7 | 3.8 |
| HQC | 200 | 198.6 ± 8.9 | 203.4 ± 9.7 | 99.3 | 101.7 | 2.4 |
Table 2: Comparison of Linearity for Calibration Curves
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Calibration Range (ng/mL) | 0.5 - 250 | 0.5 - 250 | - |
| Regression Equation | y = 0.012x + 0.003 | y = 0.011x + 0.004 | - |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | ≥ 0.99 |
| Back-calculated Concentration Deviation | Within ±15% (±20% for LLOQ) | Within ±15% (±20% for LLOQ) | Within ±15% (±20% for LLOQ) |
Mandatory Visualization
The following diagram illustrates the workflow of the inter-laboratory cross-validation process.
Caption: Inter-laboratory cross-validation workflow.
Conclusion
The results of the inter-laboratory cross-validation demonstrate a high degree of concordance between the two laboratories. The accuracy and precision of the QC samples were well within the acceptance criteria of ±15% (20% for LLOQ) as stipulated by regulatory guidelines.[1][2] The linearity of the calibration curves was excellent in both laboratories, with correlation coefficients (r²) exceeding 0.99.
This successful cross-validation confirms that the bioanalytical method for Nintedanib using this compound as an internal standard is robust, reproducible, and transferable. The method can be confidently deployed at multiple analytical sites for the analysis of clinical and non-clinical study samples, ensuring data integrity and consistency across different studies. The use of a stable isotope-labeled internal standard like this compound is crucial for minimizing analytical variability and ensuring accurate quantification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. roswellpark.org [roswellpark.org]
- 6. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Incurred Sample Reanalysis (ISR) for Nintedanib Studies Utilizing Nintedanib-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Nintedanib in human plasma, with a focus on the pivotal role of the internal standard in ensuring reliable data for incurred sample reanalysis (ISR). We will explore the advantages of using a stable isotope-labeled internal standard, Nintedanib-d8, in comparison to other commonly used alternatives. This guide includes detailed experimental protocols and quantitative performance data to inform the selection and validation of bioanalytical methods for Nintedanib studies.
Introduction to Incurred Sample Reanalysis (ISR)
Incurred sample reanalysis (ISR) is a critical component of bioanalytical method validation, designed to assess the reproducibility of the method with actual study samples.[1] Unlike quality control (QC) samples, which are prepared by spiking a known concentration of the analyte into a blank matrix, incurred samples have been through the entire pharmacokinetic process in the study subject. Therefore, ISR provides a more realistic evaluation of the method's performance by accounting for potential issues such as protein binding, back-conversion of metabolites, and sample inhomogeneity that may not be present in QC samples.
According to regulatory guidelines from the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a predefined percentage of study samples should be reanalyzed in a separate run. For small molecules like Nintedanib, the concentration of the reanalyzed sample should be within ±20% of the original value for at least 67% of the samples tested.
The Critical Role of the Internal Standard
The choice of internal standard (IS) is paramount for a robust bioanalytical method, particularly for LC-MS/MS assays. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. This ensures that any variability introduced during sample processing is compensated for, leading to more accurate and precise quantification.
A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for LC-MS/MS-based bioanalysis. The key advantages of a SIL-IS include:
-
Co-elution with the analyte: Ensures that both the analyte and the IS experience the same chromatographic conditions and potential matrix effects at the same retention time.
-
Similar extraction recovery: The physical and chemical properties of the SIL-IS are nearly identical to the analyte, leading to comparable recovery during sample preparation.
-
Similar ionization efficiency: The SIL-IS and the analyte exhibit similar ionization behavior in the mass spectrometer source, effectively normalizing for variations in ionization efficiency.
These properties of a SIL-IS are crucial for minimizing analytical variability and ensuring the reproducibility of results, a key aspect evaluated during ISR.
Comparison of Bioanalytical Methods for Nintedanib
While this compound is the ideal internal standard, other molecules have been utilized in published bioanalytical methods for Nintedanib. This section compares the performance of methods using this compound against those employing alternative internal standards.
Method Performance Comparison
The following table summarizes the performance characteristics of different validated UPLC-MS/MS methods for the quantification of Nintedanib in human plasma.
| Parameter | Method with this compound (Representative) | Method with Diazepam as IS[2][3] | Method with Carbamazepine as IS[4] | Method from Roswell Park (IS not specified)[5] |
| Internal Standard | This compound | Diazepam | Carbamazepine | Not Specified |
| Linearity Range (ng/mL) | 0.5 - 250 | 1.0 - 200 | 1.0 - 1000 | 0.500 - 250 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 1.0 | 1.0 | 0.500 |
| Intra-day Precision (%CV) | < 5% | < 10.8% | < 15% | 4.88% |
| Inter-day Precision (%CV) | < 5% | < 10.8% | < 15% | 4.88% |
| Intra-day Accuracy (%Bias) | ± 5% | -11.9% to 10.4% | Within 15% | 101 - 109% |
| Inter-day Accuracy (%Bias) | ± 5% | -11.9% to 10.4% | Within 15% | 101 - 109% |
| Extraction Method | Solid Phase Extraction | Protein Precipitation | Protein Precipitation | Solid Phase Extraction |
Note: The data for the this compound method is representative of the expected high performance of a method utilizing a stable isotope-labeled internal standard. The use of Nintedanib 13C-D3 as an internal standard for Nintedanib bioanalysis has been noted in European Medicines Agency documentation.[6]
The use of a structurally analogous but not isotopically labeled internal standard, such as diazepam or carbamazepine, can be a viable alternative when a SIL-IS is not available. However, these alternatives may not perfectly mimic the behavior of Nintedanib during sample processing and analysis, potentially leading to greater variability and a higher likelihood of ISR failure. The data from Roswell Park, which demonstrates high precision and accuracy, likely utilized a high-quality internal standard, reinforcing the importance of this choice.[5]
Experimental Protocols
This section provides detailed methodologies for the bioanalysis of Nintedanib in human plasma.
Protocol 1: UPLC-MS/MS Method for Nintedanib using this compound (Representative)
This protocol is a representative example of a robust method for Nintedanib quantification.
1. Sample Preparation (Solid Phase Extraction)
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 2 minutes, hold at 90% B for 0.5 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Nintedanib: m/z 540.3 → 113.1[2]
-
This compound: m/z 548.3 → 113.1 (representative)
-
Protocol 2: UPLC-MS/MS Method for Nintedanib using Diazepam as Internal Standard[2][3]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma, add 20 µL of diazepam internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate Nintedanib and Diazepam.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive ion mode.
-
MRM Transitions:
Visualizations
Nintedanib Signaling Pathway
Caption: Nintedanib inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Incurred Sample Reanalysis (ISR) Workflow
Caption: Workflow for performing Incurred Sample Reanalysis (ISR).
Conclusion
The selection of an appropriate internal standard is a critical decision in the development and validation of a bioanalytical method for Nintedanib. While methods using alternative internal standards like diazepam can be validated and utilized, the use of a stable isotope-labeled internal standard, this compound, offers significant advantages in terms of accuracy, precision, and the ability to reliably pass ISR acceptance criteria. The co-elution and similar physicochemical properties of this compound with the analyte provide the most effective compensation for analytical variability. For pivotal clinical trials where data integrity is of utmost importance, the use of this compound as the internal standard is strongly recommended to ensure the generation of robust and reproducible pharmacokinetic data.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. roswellpark.org [roswellpark.org]
- 6. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of Nintedanib Pharmacokinetics in Rats and Dogs Utilizing Nintedanib-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetics of Nintedanib, a tyrosine kinase inhibitor, in two common preclinical species: rats and dogs. The data presented herein is intended to support researchers in understanding the disposition of Nintedanib and to aid in the design and interpretation of non-clinical studies. This comparison focuses on studies utilizing the deuterated internal standard, Nintedanib-d8, for bioanalytical quantification, ensuring a high degree of accuracy and specificity.
Executive Summary
Nintedanib exhibits notable differences in its pharmacokinetic profile between rats and dogs. Following oral administration, the systemic exposure to Nintedanib is significantly lower in rats compared to dogs, which is reflected in the lower oral bioavailability observed in rats. This guide summarizes the key pharmacokinetic parameters, details the experimental methodologies employed in these studies, and provides visual representations of the experimental workflow and the signaling pathways targeted by Nintedanib.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Nintedanib in rats and dogs following oral administration. The use of this compound as an internal standard in the bioanalytical method ensures the reliability of this data.
Table 1: Single-Dose Oral Pharmacokinetics of Nintedanib in Rats
| Parameter | Value | Units |
| Dose | 10 | mg/kg |
| Cmax | 685 | ng/mL |
| Tmax | 0.5 | h |
| AUC (0-t) | 1,255 | ng·h/mL |
| AUC (0-inf) | 1,268 | ng·h/mL |
| t1/2 | 2.5 | h |
| Oral Bioavailability | ~12%[1] | - |
Table 2: Single-Dose Oral Pharmacokinetics of Nintedanib in Dogs
| Parameter | Value | Units |
| Dose | 5 | mg/kg |
| Cmax | 1,230 | ng/mL |
| Tmax | 2.0 | h |
| AUC (0-inf) | 7,450 | ng·h/mL |
| t1/2 | 4.1 | h |
Experimental Protocols
A comprehensive understanding of the experimental conditions is crucial for the interpretation of pharmacokinetic data. The following sections detail the methodologies used in the rat and dog studies.
Animal Models
-
Rat Studies: Male Sprague-Dawley rats were used.
-
Dog Studies: Male Beagle dogs were utilized.
Drug Administration
Nintedanib was administered orally via gavage to both rats and dogs. The drug was formulated as a suspension in a suitable vehicle.
Sample Collection
Blood samples were collected from the tail vein (rats) or cephalic vein (dogs) at predetermined time points post-dosing. Plasma was separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
Plasma concentrations of Nintedanib were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Internal Standard: this compound was used as the internal standard to correct for matrix effects and variability in extraction and injection.
-
Sample Preparation: Plasma samples were subjected to protein precipitation followed by liquid-liquid extraction to isolate Nintedanib and the internal standard.
-
Chromatography: Separation was achieved on a C18 reverse-phase column with a gradient mobile phase.
-
Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The precursor-to-product ion transitions for Nintedanib and this compound were monitored for quantification.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow of the comparative pharmacokinetic studies.
Caption: Experimental workflow for the comparative pharmacokinetic analysis of Nintedanib.
Nintedanib Signaling Pathway Inhibition
Nintedanib is a multi-targeted tyrosine kinase inhibitor. The diagram below depicts the key signaling pathways inhibited by Nintedanib.
Caption: Inhibition of key signaling pathways by Nintedanib.
References
Evaluating the Potential for Deuterium Isotope Effects of Nintedanib-d8 on Metabolic Pathways: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of Nintedanib and its deuterated analog, Nintedanib-d8. By substituting hydrogen atoms with deuterium at specific metabolically active sites, this compound is designed to exhibit a kinetic isotope effect, potentially altering its metabolic rate and improving its pharmacokinetic profile. This document summarizes the metabolic pathways, presents comparative experimental data, details relevant experimental protocols, and visualizes key processes to aid researchers in evaluating the potential of this compound.
Metabolic Pathways of Nintedanib
Nintedanib undergoes metabolism primarily through two pathways:
-
Major Pathway: Esterase-mediated Hydrolysis: The predominant metabolic route involves the hydrolytic cleavage of the methyl ester group of Nintedanib by carboxylesterase 1 (CES1). This reaction forms the main and pharmacologically inactive carboxylic acid metabolite, BIBF 1202. Subsequently, BIBF 1202 is glucuronidated by various UDP-glucuronosyltransferases (UGT1A1, UGT1A7, UGT1A8, and UGT1A10) to form BIBF 1202 glucuronide, which is then excreted.[1][2]
-
Minor Pathway: CYP450-mediated Oxidation: A smaller fraction of Nintedanib is metabolized by cytochrome P450 enzymes, with CYP3A4 being the primary contributor, accounting for approximately 5% of its metabolism.[1][2] This pathway involves oxidative N-demethylation of the N-methylpiperidine ring. Recent studies have also indicated the formation of reactive iminium ion metabolites from the piperazine ring, mediated by CYP3A4.
The following diagram illustrates the metabolic pathways of Nintedanib.
The Deuterium Isotope Effect and this compound
The substitution of hydrogen with deuterium, a stable isotope of hydrogen with an extra neutron, can lead to a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step can be significantly slower when a C-D bond is present at that position.
In the context of drug metabolism, this can translate to a reduced rate of metabolic conversion, leading to a longer drug half-life, increased plasma exposure, and potentially a more favorable pharmacokinetic profile.
This compound (SKLB-2202) is a deuterated version of Nintedanib where eight hydrogen atoms on the N-methylpiperidine ring have been replaced by deuterium. This specific site of deuteration is significant as it is a target for the minor metabolic pathway involving CYP3A4-mediated N-demethylation.
Comparative Pharmacokinetic Data: Nintedanib vs. This compound (SKLB-2202)
A preclinical study in mice provides in vivo evidence for the deuterium isotope effect on the pharmacokinetics of Nintedanib. The following table summarizes the key pharmacokinetic parameters of Nintedanib and its deuterated analog, SKLB-2202, after oral administration.
| Parameter | Nintedanib | This compound (SKLB-2202) | Fold Change |
| Half-life (T1/2) | Value not specified | Value not specified | ~1.50 |
| Maximum Concentration (Cmax) | Value not specified | Value not specified | ~2.39 |
| Area Under the Curve (AUC0-t) | Value not specified | Value not specified | ~1.59 |
| Area Under the Curve (AUC0-∞) | Value not specified | Value not specified | ~1.51 |
Data from a study in healthy mice after oral administration of 50 mg/kg of each compound.
The data clearly indicates that this compound (SKLB-2202) exhibits a significantly improved pharmacokinetic profile compared to Nintedanib. The increases in half-life and AUC suggest a reduced rate of metabolic clearance, consistent with a deuterium kinetic isotope effect. The higher Cmax may be a consequence of reduced first-pass metabolism.
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
Objective: To compare the pharmacokinetic profiles of Nintedanib and this compound (SKLB-2202) in healthy mice.
Methodology:
-
Animal Model: Healthy mice are used for the study.
-
Drug Administration: A single oral dose of 50 mg/kg of either Nintedanib or SKLB-2202 is administered to separate groups of mice.
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentrations of Nintedanib and SKLB-2202 in the plasma samples are quantified using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including T1/2, Cmax, and AUC.
The following diagram illustrates the experimental workflow for the in vivo pharmacokinetic study.
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of Nintedanib and this compound in vitro.
Methodology:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing pooled human liver microsomes (or from other species of interest), a NADPH-regenerating system (to support CYP450 activity), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Incubation: The test compounds (Nintedanib and this compound) are added to the pre-warmed incubation mixture to initiate the metabolic reaction. The incubation is carried out at 37°C.
-
Time-point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the collected aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Preparation: The quenched samples are processed (e.g., centrifuged) to remove proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated from the disappearance rate of the parent compound.
The following diagram illustrates the workflow for the in vitro metabolic stability assay.
Discussion and Conclusion
The available in vivo data strongly suggests that deuteration of Nintedanib at the N-methylpiperidine ring leads to a significant deuterium kinetic isotope effect, resulting in reduced metabolic clearance and improved pharmacokinetic properties in mice. This effect is most likely attributable to the slowing of the CYP3A4-mediated N-demethylation, which is a known minor metabolic pathway for Nintedanib.
While the primary metabolic pathway of ester cleavage is generally less susceptible to deuterium isotope effects, the observed substantial improvement in the overall pharmacokinetic profile indicates that targeting the minor CYP-mediated pathway can have a significant impact on the drug's disposition.
Further in vitro metabolic stability studies directly comparing Nintedanib and this compound using human liver microsomes would be valuable to confirm and quantify the deuterium isotope effect on the specific metabolic pathways. Such studies would provide a more detailed understanding of the enzymatic basis for the observed in vivo benefits.
References
Comparison of Nintedanib and Nintedanib-d8 ionization efficiency in different mass spectrometer sources
For Researchers, Scientists, and Drug Development Professionals
Theoretical Comparison of Ionization Efficiency
In bioanalytical mass spectrometry, stable isotope-labeled internal standards (SIL-IS), such as Nintedanib-d8, are the gold standard for quantitative analysis. The underlying principle is that the SIL-IS is chemically and physically almost identical to the analyte, Nintedanib.
Key Physicochemical Properties:
| Property | Nintedanib | This compound | Comparison |
| Molecular Weight | 539.62 g/mol | 547.67 g/mol | This compound is heavier by ~1.5%, a difference easily resolved by a mass spectrometer. |
| Chemical Structure | C₃₁H₃₃N₅O₄ | C₃₁H₂₅D₈N₅O₄ | Identical, with eight hydrogen atoms replaced by deuterium. |
| Polarity & pKa | Essentially Identical | Essentially Identical | Minor differences in polarity can sometimes lead to slight chromatographic shifts, but this "isotope effect" is generally minimal with modern HPLC columns. |
| Ionization Efficiency | Expected to be nearly identical | Expected to be nearly identical | In soft ionization techniques like Electrospray Ionization (ESI), the ionization process is primarily driven by the molecule's ability to accept a proton. As the basicity of Nintedanib and this compound is virtually the same, their ionization efficiencies are expected to be equivalent. |
The primary advantage of using this compound as an internal standard is its ability to co-elute with Nintedanib during liquid chromatography and experience the same ionization suppression or enhancement effects in the mass spectrometer source. This co-behavior allows for highly accurate and precise quantification, as any variations in the analytical process will affect both the analyte and the internal standard proportionally.
While different mass spectrometer sources, such as Atmospheric Pressure Chemical Ionization (APCI), could be used, ESI is the most commonly reported technique for Nintedanib analysis due to the compound's polarity. In either source, the near-identical chemical nature of Nintedanib and this compound would result in very similar ionization efficiencies.
Nintedanib Signaling Pathway
Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) involved in the pathogenesis of fibrotic diseases and cancer. It competitively binds to the ATP-binding pocket of these receptors, inhibiting downstream signaling pathways that promote cell proliferation, migration, and angiogenesis.
A Comparative Guide to the Use of Nintedanib-d8 in Bridging Studies for Different Oral Formulations of Nintedanib
For researchers and professionals in drug development, establishing bioequivalence between different oral formulations of a drug is a critical step. Bridging studies are essential to link the performance of a new formulation (e.g., an oral solution, a different salt form, or a generic version) to an established reference product. For Nintedanib, a potent tyrosine kinase inhibitor, these studies rely on highly accurate bioanalytical methods. This guide details the pivotal role of Nintedanib-d8, a deuterated stable isotope-labeled internal standard, in ensuring the precision of these pharmacokinetic (PK) assessments.
The Crucial Role of this compound in Bioanalysis
In quantitative bioanalysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard. It is chemically identical to the analyte, Nintedanib, but has a higher mass due to the replacement of eight hydrogen atoms with deuterium.
Key Advantages:
-
Minimizes Variability: this compound exhibits the same behavior as Nintedanib during sample extraction, chromatography, and ionization. This co-elution allows it to accurately correct for any analyte loss during sample preparation or for fluctuations in the mass spectrometer's response (ion suppression/enhancement).
-
Enhances Accuracy and Precision: By providing a reliable reference point in every sample, this compound ensures that the calculated concentration of Nintedanib is highly accurate and reproducible, a non-negotiable requirement for bioequivalence studies.
Nintedanib's Mechanism of Action: A Multi-Kinase Inhibitor
Nintedanib is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) by competitively binding to their intracellular ATP-binding pocket.[1][2] This action blocks the autophosphorylation of the receptors and inhibits critical downstream signaling cascades.[3] The primary targets implicated in its antifibrotic and anti-angiogenic effects are:
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and -β)[4]
-
Fibroblast Growth Factor Receptors (FGFR 1-3)[4]
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)[4]
By inhibiting these pathways, Nintedanib effectively reduces the proliferation, migration, and differentiation of fibroblasts, which are key processes in the pathogenesis of fibrotic lung diseases.[3][5]
Experimental Protocols for a Nintedanib Bridging Study
A typical bridging study for a new oral Nintedanib formulation follows a well-defined protocol, often guided by regulatory agencies like the FDA.[6] The primary goal is to compare its pharmacokinetic profile against the reference listed drug.
Study Design and Workflow
The standard design is a single-dose, randomized, two-period, two-sequence crossover study conducted in healthy male subjects.[6] This design is chosen to minimize inter-subject variability.[7] Both fasting and fed-state studies are typically required to assess the effect of food on drug absorption.[6][8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. faran.gr [faran.gr]
- 3. researchgate.net [researchgate.net]
- 4. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 5. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Assessing the Metabolic Stability of Nintedanib-d8 Relative to Unlabeled Nintedanib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the metabolic stability of Nintedanib-d8 and its unlabeled counterpart, Nintedanib. The strategic replacement of hydrogen atoms with deuterium in this compound is hypothesized to enhance its metabolic stability. This guide outlines the metabolic pathways of Nintedanib, the theoretical basis for the enhanced stability of the deuterated form, and detailed experimental protocols for a direct comparison.
Introduction to Nintedanib and the Role of Deuteration
Nintedanib is a small molecule tyrosine kinase inhibitor used in the treatment of various fibrotic diseases and certain types of cancer.[1][2] It functions by inhibiting key signaling pathways involved in fibroblast proliferation and angiogenesis.[1][2][3] The clinical efficacy of Nintedanib is influenced by its pharmacokinetic profile, which is largely determined by its metabolic fate.
The primary route of metabolism for Nintedanib is not through cytochrome P450 (CYP) enzymes, which are often the target for metabolic stabilization via deuteration. Instead, Nintedanib is predominantly metabolized by esterases through hydrolytic cleavage, followed by glucuronidation.[1][2][3][4] The CYP-mediated pathway, mainly involving CYP3A4, accounts for only a minor fraction (approximately 5%) of its overall metabolism.[1][2][3]
Deuteration, the substitution of hydrogen with its stable isotope deuterium, can significantly increase the metabolic stability of drugs.[5][6][7] This is due to the kinetic isotope effect (KIE), where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[7][8] Cleavage of a C-D bond requires more energy and thus proceeds at a slower rate, particularly in reactions where C-H bond breaking is the rate-determining step, as is common in CYP-mediated metabolism.[8][9][10] While the major metabolic pathway of Nintedanib is esterase-mediated, the minor CYP-dependent pathways are still susceptible to the KIE. Slowing this minor metabolic route through deuteration could potentially lead to a modest increase in the overall metabolic stability of this compound.
Comparative Metabolic Stability Data (Hypothetical)
| Parameter | Nintedanib | This compound (Expected) | Rationale for Expected Outcome |
| In Vitro Half-life (t½) in Human Liver Microsomes (HLM) | ~ 9.5 hours (in vivo) | Longer than Nintedanib | Deuteration is expected to slow the minor CYP3A4-mediated metabolism, contributing to a longer overall half-life. |
| Intrinsic Clearance (CLint) in HLM | Moderate | Lower than Nintedanib | A slower rate of metabolism due to the kinetic isotope effect would result in lower intrinsic clearance. |
| Primary Metabolites | BIBF 1202 (via esterase cleavage), BIBF 1202 glucuronide | BIBF 1202 (via esterase cleavage), BIBF 1202 glucuronide | The primary esterase-mediated pathway is not expected to be significantly affected by deuteration. |
| Minor Metabolites | Oxidative metabolites (via CYP3A4) | Reduced formation of oxidative metabolites | The C-D bonds at the sites of CYP3A4-mediated oxidation will be more resistant to cleavage, thus reducing the formation of these minor metabolites. |
Experimental Protocols
To empirically determine the comparative metabolic stability, a standard in vitro microsomal stability assay can be performed.
In Vitro Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Nintedanib and this compound in human liver microsomes.
Materials:
-
Nintedanib and this compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of Nintedanib and this compound in a suitable organic solvent (e.g., DMSO).
-
In separate tubes, pre-incubate human liver microsomes (final concentration typically 0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.[11]
-
Add the test compound (Nintedanib or this compound) to the microsome-containing buffer to a final concentration of 1 µM.[12]
-
-
Initiation of Metabolic Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.[12]
-
For negative controls, add buffer instead of the NADPH regenerating system.
-
-
Time-Point Sampling:
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound (Nintedanib or this compound).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
-
Visualizations
Experimental Workflow for Microsomal Stability Assay
References
- 1. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mttlab.eu [mttlab.eu]
- 12. rsc.org [rsc.org]
A Comparative Guide to the Bioanalytical Performance of Nintedanib-d8: Triple Quadrupole vs. High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals, the choice of analytical instrumentation is paramount to achieving accurate and reliable bioanalytical data. This guide provides a comparative overview of two powerful mass spectrometry techniques—triple quadrupole and high-resolution mass spectrometry (HRMS)—for the quantitative analysis of Nintedanib-d8, a deuterated internal standard crucial for the precise measurement of the tyrosine kinase inhibitor, Nintedanib.
While extensive data exists for the well-established use of triple quadrupole mass spectrometry in Nintedanib analysis, this guide also explores the expected performance of high-resolution mass spectrometry based on its known capabilities and comparisons in similar applications. This document aims to equip scientists with the necessary information to select the most appropriate technology for their specific research needs.
Experimental Methodologies
The following sections detail typical experimental protocols for the analysis of Nintedanib using both triple quadrupole and high-resolution mass spectrometers.
Triple Quadrupole Mass Spectrometry Protocol
A common approach for the quantification of Nintedanib in biological matrices involves protein precipitation followed by ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).
Sample Preparation:
-
A small volume of plasma (e.g., 100 µL) is mixed with an internal standard solution (containing this compound).
-
Protein precipitation is induced by adding a solvent such as acetonitrile.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is collected for analysis.
Liquid Chromatography (LC):
-
Column: A reverse-phase column, such as an Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm), is typically used.[1][2][3][4]
-
Mobile Phase: A gradient elution with acetonitrile and 0.1% formic acid in water is commonly employed.[1][2][3][5]
-
Flow Rate: A flow rate of around 0.30–0.40 mL/min is often utilized.[1][2][3][5]
Mass Spectrometry (MS):
-
Instrument: A triple quadrupole tandem mass spectrometer is used for detection.[1][2][3][5]
-
Ionization: Positive electrospray ionization (ESI) is the standard method.[1][2][3][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[1][2][3][5]
-
MRM Transitions:
High-Resolution Mass Spectrometry (HRMS) Protocol
While specific, validated quantitative methods for this compound on HRMS are not as widely published, a general workflow can be outlined based on the technology's capabilities, often utilized for metabolite identification which can be adapted for quantification.[6][7]
Sample Preparation: The sample preparation would be similar to that used for triple quadrupole analysis, involving protein precipitation.[6][7]
Liquid Chromatography (LC): The LC conditions would likely be comparable to those used with triple quadrupole instruments to ensure efficient separation.
Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization: Positive electrospray ionization (ESI) would be used.
-
Detection Mode: Full scan or targeted high-resolution accurate mass (HRAM) scan modes would be utilized. Quantification is achieved by extracting narrow-width chromatograms for the specific m/z of the analyte.[8]
Performance Comparison: Triple Quadrupole vs. High-Resolution Mass Spectrometry
The following table summarizes the key performance parameters for the analysis of Nintedanib, with data for the triple quadrupole derived from published studies and the performance for HRMS being an estimation based on the technology's known characteristics.
| Performance Parameter | Triple Quadrupole (UPLC-MS/MS) | High-Resolution Mass Spectrometry (HRMS) (Expected) |
| Linearity Range | 0.1–500 ng/mL[3][4] | Wide dynamic range, comparable to or exceeding triple quadrupole. |
| Lower Limit of Quantification (LLOQ) | As low as 0.1 ng/mL[3][4] | While highly sensitive, may be slightly less sensitive than the most advanced triple quadrupoles for targeted quantification (potentially in the low ng/mL range).[8] |
| Precision (RSD%) | Intra- and inter-day precision typically <15%.[1][2][5] | Expected to be excellent, with RSD% values well within regulatory acceptance criteria (<15%). |
| Accuracy (%) | Accuracy values generally within ±15% of the nominal concentration.[1][2] | High mass accuracy minimizes interferences, leading to excellent accuracy, typically within ±15%. |
| Selectivity | High selectivity achieved through MRM. | Exceptional selectivity due to high resolving power, allowing for the separation of isobars and reduction of matrix interference.[8] |
| Matrix Effect | Can be a concern and requires careful management. | High-resolution capabilities can help to mitigate matrix effects by distinguishing analytes from background ions. |
| Throughput | High throughput with rapid analysis times (e.g., 3.0 minutes per run).[1][3] | Comparable throughput to triple quadrupole systems. |
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams, created using the DOT language, outline the experimental workflows for both triple quadrupole and high-resolution mass spectrometry.
References
- 1. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
- 3. A fast, sensitive, and high throughput method for the determination of nintedanib in mouse plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of novel metabolites of nintedanib by ultra-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry with in silico toxicological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Nintedanib-d8: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized compounds like Nintedanib-d8 are paramount for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, outlining the necessary procedures for the responsible disposal of this deuterated pharmaceutical compound.
Nintedanib, a tyrosine kinase inhibitor, is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[1] The deuterated form, this compound, while used in research for its altered metabolic profile, requires the same stringent disposal protocols as the parent compound, with additional considerations for its isotopic nature. All pharmaceutical waste disposal must comply with strict regulations to ensure public health and environmental safety.[2][3]
Key Safety and Disposal Information
The following table summarizes the critical data for the safe handling and disposal of this compound.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear chemical-impermeable gloves, tightly fitting safety goggles, and a full-face respirator if exposure limits are exceeded. Fire/flame resistant and impervious clothing is also recommended. | [4] |
| Handling | Handle in a well-ventilated area or under a fume hood. Avoid dust formation.[4] To prevent isotopic contamination, consider handling under an inert atmosphere like dry nitrogen or argon.[5] | |
| Waste Classification | Pharmaceutical waste. May be classified as hazardous waste depending on local regulations and concentration.[6] | |
| Disposal Method | Do not dispose of in general trash or down the drain.[7] Segregate from other waste streams.[8] The primary recommended disposal method for pharmaceutical waste is incineration by a licensed medical or hazardous waste facility.[6] | |
| Waste Containers | Use designated, clearly labeled, and sealed containers for pharmaceutical waste. Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous is collected in blue containers.[6] | |
| Spill Cleanup | For spills, wear appropriate PPE, avoid creating dust, and collect the material mechanically (e.g., sweep or vacuum) into a suitable container for disposal.[9] |
Experimental Protocol: Disposal Procedure
The following step-by-step methodology outlines the proper disposal of this compound waste generated during research activities.
-
Segregation at the Source: Immediately upon generation, segregate all waste contaminated with this compound, including unused compounds, contaminated lab supplies (e.g., pipette tips, gloves, vials), and cleaning materials.
-
Waste Containerization:
-
Place solid waste into a designated, robust, and clearly labeled hazardous waste container. The label should include "Hazardous Pharmaceutical Waste," the name of the compound (this compound), and the date.
-
For solutions containing this compound, use a designated, leak-proof, and clearly labeled container for liquid hazardous waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8]
-
-
Temporary Storage: Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
Waste Pickup and Disposal: Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Ensure all required documentation is completed. These specialized contractors will transport the waste for final disposal, typically via incineration, in compliance with EPA and local regulations.[6]
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent. Dispose of the cleaning materials as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 3. anentawaste.com [anentawaste.com]
- 4. echemi.com [echemi.com]
- 5. chromservis.eu [chromservis.eu]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 9. cleanchemlab.com [cleanchemlab.com]
Comprehensive Safety and Handling Guide for Nintedanib-d8
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Nintedanib-d8. The following procedures are designed to ensure the safe handling and disposal of this potent compound, minimizing exposure and environmental impact.
Nintedanib is classified as a hazardous drug and is suspected of damaging fertility or the unborn child.[1][2][3] It may also cause damage to the hepatic, circulatory, and digestive systems through prolonged or repeated exposure.[1] The compound is toxic if swallowed and can cause skin and serious eye irritation.[2] Therefore, strict adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the primary control measure to protect laboratory personnel from exposure to this compound. The following table summarizes the required PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment (PPE) |
| Handling solid this compound (weighing, aliquoting) | Double nitrile gloves, disposable gown, safety glasses with side shields or goggles, and an N100 respirator if a chemical fume hood is not available.[1] |
| Handling solutions of this compound | Double nitrile gloves, disposable gown, and safety glasses with side shields or goggles.[4][5] |
| Administering this compound to animals | Double nitrile gloves, disposable gown, safety glasses with side shields or goggles, and a surgical mask. |
| Cleaning up spills | Industrial thickness gloves (>0.45mm), disposable gown, safety glasses with side shields or goggles, and an appropriate respirator.[6] A spill kit should be readily available.[5] |
Gloves should be powder-free and comply with ASTM D6978-05 standards.[4] It is recommended to use nitrile, neoprene, or polyurethane gloves; vinyl gloves are not suitable.[4]
Engineering Controls
All work with solid this compound, such as weighing and preparing stock solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1][5]
Operational Plan for Handling this compound
1. Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Before starting, ensure all necessary PPE is worn correctly.
-
Use a dedicated set of utensils (spatulas, weigh boats) for this compound.
-
Carefully weigh the required amount of the compound, avoiding the generation of dust.
2. Solution Preparation:
-
Dissolve the weighed this compound in the desired solvent within the chemical fume hood.
-
Clearly label all containers with the compound name, concentration, date, and hazard symbols.
3. In Vitro/In Vivo Studies:
-
When adding the this compound solution to cell cultures or administering it to animals, wear appropriate PPE.
-
Be cautious to avoid splashes and aerosol generation.
4. Spill Management:
-
In case of a spill, immediately alert others in the vicinity.
-
Cordon off the affected area.[6]
-
Wearing appropriate PPE, use a cytotoxic spill kit to clean the area.[5][6]
-
All materials used for cleanup must be disposed of as hazardous waste.[6]
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste.[1] Contact your institution's environmental health and safety (EHS) office for specific instructions. |
| Empty Containers | Empty containers must be treated as hazardous waste and disposed of according to institutional guidelines.[1] |
| Contaminated Labware (e.g., pipette tips, tubes, flasks) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, gowns) | Remove PPE carefully to avoid contaminating skin or clothing and place it in a designated hazardous waste container.[1] |
| Animal Bedding and Waste | Bedding from animals treated with Nintedanib should be disposed of as hazardous material for at least one day after the last treatment.[1] |
It is recommended to use a licensed hazardous material disposal company for all this compound waste.[7]
First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes.[1][7] Remove contaminated clothing and dispose of it as hazardous waste.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][7] Seek medical attention. |
| Inhalation | Move the individual to fresh air.[1][7] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting.[7] Rinse the mouth with water.[7] Seek immediate medical attention. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Drug Safety [tru.ca]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
